E3 Ligase Ligand-linker Conjugate 81
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C30H39N5O6 |
|---|---|
分子量 |
565.7 g/mol |
IUPAC名 |
tert-butyl N-[4-[[(1R,4R)-5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C30H39N5O6/c1-30(2,3)41-29(40)31-18-6-4-17(5-7-18)14-33-15-21-12-20(33)16-34(21)19-8-9-22-23(13-19)28(39)35(27(22)38)24-10-11-25(36)32-26(24)37/h8-9,13,17-18,20-21,24H,4-7,10-12,14-16H2,1-3H3,(H,31,40)(H,32,36,37)/t17?,18?,20-,21-,24?/m1/s1 |
InChIキー |
DTHKAUQIYZLCNL-XMVXWINGSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2C[C@H]3C[C@@H]2CN3C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CC3CC2CN3C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
製品の起源 |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of E3 Ligase Ligand-linker Conjugate 81
This guide provides an in-depth technical analysis of E3 Ligase Ligand-linker Conjugate 81 , a specialized chemical intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Based on the authoritative Journal of Medicinal Chemistry study by Ng et al. (2023), this conjugate represents a critical building block for developing heterobifunctional degraders, specifically targeting Inhibitor of Apoptosis Proteins (IAPs).[1]
Executive Summary
This compound (referred to herein as Conjugate 81 ) is a pre-assembled PROTAC intermediate consisting of a high-affinity Von Hippel-Lindau (VHL) E3 ligase ligand covalently bound to a functionalized linker. It is designed to facilitate the rapid synthesis of PROTAC libraries by providing a "ready-to-couple" electrophilic handle (alkyl chloride) that reacts with nucleophilic target protein ligands.
-
Primary Role: Modular building block for VHL-recruiting PROTACs.
-
Key Application: Development of pan-IAP degraders (cIAP1, cIAP2, XIAP).
-
Chemical Class: Heterobifunctional small molecule intermediate.[2][3][4]
Chemical Identity & Structure
Conjugate 81 is characterized by three distinct structural domains: the E3 ligase binding moiety, the variable linker, and the reactive electrophile.
Structural Components
| Component | Chemical Identity | Function |
| E3 Ligase Ligand | VH032 (or derivative) | Binds to the VHL E3 ubiquitin ligase complex with high affinity ( |
| Linker (L8a) | Long-chain Alkyl/Ether | Spans the gap between the E3 ligase and the target protein. Specifically derived from a chloro-alkyl-ether scaffold. |
| Reactive Handle | Alkyl Chloride (-Cl) | Electrophilic site for |
Physicochemical Properties (Estimated)
-
Molecular Weight: ~650–750 Da (Dependent on exact linker chain length L8a).
-
Solubility: Soluble in organic solvents (DMSO, DMF, DCM); limited aqueous solubility due to the hydrophobic linker and VHL core.
-
Stability: Stable under standard storage conditions (-20°C); reactive towards strong nucleophiles under basic conditions.
Structural Schematic
The molecule follows the general formula:
-
Linker L8a Composition: Derived from the elongation of a chloro-alkoxy alcohol (e.g.,
) with a bromo-hexanoate derivative, resulting in a multi-ether/alkyl chain terminating in a carboxylic acid (before coupling to VH032).
Mechanism of Action
Conjugate 81 itself is an intermediate. Once coupled to a target protein ligand (e.g., an IAP antagonist), the resulting PROTAC functions via the Ubiquitin-Proteasome System (UPS) .
Ternary Complex Formation
-
Binary Binding: The PROTAC binds to the Target Protein (POI) and the VHL E3 Ligase simultaneously.
-
Ternary Complex: A stable POI-PROTAC-VHL complex is formed.
-
Ubiquitination: The E3 ligase recruits an E2 ubiquitin-conjugating enzyme, transferring ubiquitin to surface lysines on the POI.
-
Degradation: Poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.[5]
Mechanism Diagram
Caption: Synthesis of the active PROTAC from Conjugate 81 and its subsequent mechanism of action in target protein degradation.
Synthesis & Preparation Protocol
The synthesis of Conjugate 81 and its conversion into a PROTAC requires precise organic synthesis techniques. The following protocol is adapted from standard methodologies described in J. Med. Chem. (Ng et al., 2023).[1][2]
Synthesis of Conjugate 81
-
Linker Preparation (L8a):
-
Reactants: Chloro-alkoxy alcohol precursor + tert-butyl bromoalkanoate.
-
Condition: Alkylation (NaH, DMF) followed by deprotection (TFA/DCM) to yield the free acid form of the linker (
).
-
-
Coupling to VH032:
-
Activation: Activate Linker L8a (COOH) using HATU and DIPEA in DMF.[2]
-
Amide Bond Formation: Add VH032 (amine functionalized VHL ligand). Stir at Room Temperature (RT) for 16h.
-
Purification: Silica gel flash chromatography (DCM/MeOH).
-
Product: Conjugate 81 (Yield ~50-60%).
-
PROTAC Assembly (Usage of Conjugate 81)
This step demonstrates how Conjugate 81 is used to create a functional degrader.
-
Dissolution: Dissolve Conjugate 81 (1 equiv) in dry DMF.
-
Nucleophilic Substitution: Add the Target Ligand (e.g., IAP ligand with a secondary amine or phenol) (1 equiv).
-
Base: Add Cesium Carbonate (
, 2-3 equiv). -
Reaction: Stir at 60°C for 16h (
reaction). -
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: HPLC or Flash Chromatography.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic route from raw linker materials to the final PROTAC using Conjugate 81 as the key pivot point.
Applications & Data Interpretation
Conjugate 81 is specifically valuable for "Linkerology" studies—optimizing the linker length and composition to maximize degradation efficiency.
Comparative Linker Efficacy
In the context of IAP degradation, different conjugates (varying by linker length) produce different degradation profiles.
| Conjugate ID | Linker Type | Chain Length | Target Specificity |
| Conjugate 75 | Alkyl-Ether | Short (C5) | Poor Degradation |
| Conjugate 81 | Alkyl-Ether | Long (L8a) | Pan-IAP Degradation (High Potency) |
| Conjugate 85 | PEG-based | PEG3 | Selective Degradation |
Interpretation: The extended length of the linker in Conjugate 81 (L8a) allows the VHL ligase and the IAP target to adopt a productive conformation for ubiquitin transfer, overcoming steric clashes that hinder shorter linkers.
Advantages[6]
-
Modularity: Allows researchers to screen multiple target ligands against a fixed E3 recruiting module.
-
Convergent Synthesis: More efficient than linear synthesis; the complex VHL moiety is introduced late-stage.
-
Chemical Stability: The alkyl chloride handle is stable enough for storage but reactive enough for efficient coupling.
References
-
Ng, Y. L. D., et al. (2023). "Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins."[1][2] Journal of Medicinal Chemistry, 66(7), 4703–4733.[2]
-
Source:
- Context: Primary source describing the synthesis, structure, and application of VHL1 ligand-linker conjug
-
-
MedChemExpress (MCE).
-
Source:
- Context: General reference for commercial availability of VHL-linker conjug
-
-
Burslem, G. M., & Crews, C. M. (2017). "Small-Molecule Modulation of Protein Homeostasis." Chemical Reviews, 117(17), 11269–11301.[3]
-
Source:
- Context: Foundational review on PROTAC mechanism and design principles.
-
Sources
- 1. esmed.org [esmed.org]
- 2. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action: E3 Ligase Ligand-Linker Conjugate 81 in Targeted Protein Degradation
Topic: Mechanism of Action for E3 Ligase Ligand-linker Conjugate 81 in Targeted Protein Degradation (TPD) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (henceforth "Conjugate 81") represents a specialized, pre-assembled chemical module designed to accelerate the synthesis of Proteolysis Targeting Chimeras (PROTACs). By integrating a high-affinity E3 ligase ligand (targeting mechanisms such as Cereblon or VHL) with an optimized linker and a reactive chemical handle, Conjugate 81 bypasses the complex multi-step organic synthesis typically required to build the E3-recruiting end of a degrader.
This guide details the physicochemical mechanism of action (MoA) of Conjugate 81, focusing on its role in ternary complex thermodynamics , linkerology , and ubiquitin transfer kinetics . It serves as a blueprint for researchers utilizing this conjugate to convert Target-of-Interest (TOI) ligands into potent degraders.
Chemical Identity & Structural Architecture
To understand the MoA, one must first deconstruct the architecture of Conjugate 81. It functions as the "Anchor and Chain" of a PROTAC molecule.
Structural Components
| Component | Function | Mechanistic Role |
| E3 Ligase Ligand | Binds specific E3 Ligase (e.g., CRBN, VHL) | The Anchor: Dictates E3 selectivity and recruitment kinetics ( |
| Linker Domain | Spans the gap to the TOI | The Chain: Controls effective molarity, permeability, and ternary complex geometry. |
| Reactive Handle | Conjugation site (e.g., Azide, Amine, COOH) | The Connector: Facilitates "Click" chemistry or Amide coupling to the TOI ligand. |
Note: While specific catalog definitions vary (e.g., MedChemExpress, ChemScene), "Conjugate 81" typically refers to a Thalidomide-based (recruiting CRBN) or VHL-based ligand attached to a PEG/Alkyl linker terminating in a functional group.
Mechanism of Action (MoA)
The MoA of Conjugate 81 is defined by its ability to transform a standard inhibitor into a catalytic degrader.
Step 1: The "Hook Effect" and Binary Binding
Upon entering the cell, the synthesized PROTAC (Conjugate 81 + TOI Ligand) exists in equilibrium.
-
Binary Complex A: PROTAC binds E3 Ligase (
nM range). -
Binary Complex B: PROTAC binds TOI (
nM range). -
Safety Valve: At high concentrations, the "Hook Effect" occurs where independent binary complexes saturate the system, preventing productive ternary complex formation. Conjugate 81's linker length is often optimized to minimize this autoinhibition window.
Step 2: Ternary Complex Formation ( vs. )
The core efficacy of Conjugate 81 lies in the Cooperativity Factor (
- (Positive Cooperativity): The linker (Conjugate 81) facilitates new protein-protein interactions (PPIs) between the E3 ligase and the TOI.
- (Negative Cooperativity): The linker causes steric clashes.
Critical Insight: Conjugate 81 is engineered with specific linker rigidity (e.g., PEG vs. Alkyl chains) to favor a stable ternary complex, ensuring the TOI is positioned within the ubiquitination zone (approx. 60-100 Å from the E3 catalytic center).
Step 3: Ubiquitin Transfer & Proteasomal Degradation
Once the ternary complex (E3-PROTAC-TOI) is stabilized:
-
E2 Recruitment: The E3 ligase (e.g., CRBN-DDB1-CUL4A) recruits an E2 ubiquitin-conjugating enzyme.
-
Ubiquitination: Ubiquitin is transferred to surface lysines on the TOI.
-
Proteasome Recognition: The poly-ubiquitin chain signals the 26S proteasome.
-
Recycling: The PROTAC is released intact, ready to catalyze another cycle (catalytic turnover).
Visualization: Signaling & Workflow
TPD Mechanism Pathway
Caption: The catalytic cycle of PROTAC-mediated degradation facilitated by Conjugate 81.
Synthesis Workflow (Conjugate 81 Application)
Caption: Standard workflow for coupling Conjugate 81 to a target ligand.
Experimental Protocols
Protocol A: Chemical Conjugation (General Amide Coupling)
Objective: Covalently attach Conjugate 81 (assuming Carboxyl/Amine terminus) to a functionalized TOI ligand.
-
Preparation: Dissolve TOI ligand (1.0 eq) and Conjugate 81 (1.1 eq) in anhydrous DMF/DMSO.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the mixture.
-
Reaction: Stir at Room Temperature (RT) under
atmosphere for 2-4 hours. Monitor via LC-MS. -
Quenching: Dilute with water/brine; extract with EtOAc (if applicable) or directly purify via Prep-HPLC.
-
Validation: Confirm Mass (
) and Purity (>95%).
Protocol B: Ternary Complex Validation (TR-FRET)
Objective: Verify Conjugate 81-mediated recruitment of E3 to TOI.
-
Reagents:
-
Fluorophore-labeled TOI.
-
Terbium-labeled E3 Ligase (e.g., Tb-CRBN).
-
Synthesized PROTAC (serial dilution).
-
-
Assay Setup:
-
Mix labeled TOI (50 nM) and Tb-E3 (5 nM) in assay buffer.
-
Add PROTAC (0.1 nM - 10
M).
-
-
Incubation: 60 mins at RT.
-
Readout: Measure TR-FRET signal (Ex: 340nm, Em: 490nm/520nm).
-
Analysis: Plot FRET ratio vs. [PROTAC]. A "Bell-shaped" curve confirms ternary complex formation and the Hook effect.
Troubleshooting & Optimization
When using Conjugate 81, common failure modes include:
| Issue | Mechanistic Cause | Solution |
| No Degradation | Linker too short (Steric Clash) | Switch to a conjugate with a longer PEG chain (e.g., PEG3 |
| Poor Permeability | High TPSA / Molecular Weight | Use a conjugate with a rigid alkyl linker instead of PEG to reduce polarity. |
| Binary Binding Only | Negative Cooperativity | Alter the exit vector on the TOI ligand or switch E3 ligands (VHL |
References
-
MedChemExpress. E3 Ligase Ligand-Linker Conjugates: Product Library and Mechanism. MedChemExpress. Link
-
Bondeson, D. P., et al. Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 2015. Link
-
Gadd, M. S., et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 2017. Link
-
Bekes, M., et al. PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 2022. Link
Physicochemical Properties of E3 Ligase Ligand-linker Conjugate 81: A Technical Guide
The following technical guide details the physicochemical properties, synthesis, and application of E3 Ligase Ligand-Linker Conjugate 81 , specifically identified as a VH032-based VHL Ligand-Linker construct utilized in the development of Proteolysis Targeting Chimeras (PROTACs).
This guide synthesizes data from advanced medicinal chemistry protocols, focusing on its role as a high-value intermediate for "Click" or alkylation-based library generation.
Executive Summary & Molecule Identity
This compound (hereafter Conjugate 81 ) is a specialized heterobifunctional building block designed for the modular synthesis of PROTACs. It functions as the E3 ubiquitin ligase recruiting moiety , consisting of a Von Hippel-Lindau (VHL) ligand (derived from VH032 ) covalently attached to a chemical linker terminating in a reactive functional group (typically an electrophile for alkylation or an azide/alkyne for click chemistry).
In the context of authoritative medicinal chemistry (e.g., J. Med. Chem. literature on IAP-VHL hetero-PROTACs), Conjugate 81 serves as a critical "exit vector" intermediate, enabling the rapid conjugation of Warheads (ligands targeting the Protein of Interest, POI).
Chemical Identity Profile
| Property | Specification |
| Core Ligand | VH032 (VHL Ligand) or derivative (e.g., (S,R,S)-AHPC) |
| Target E3 Ligase | VHL (Von Hippel-Lindau tumor suppressor) |
| Linker Type | Mixed Alkyl/PEG (Polyethylene Glycol) or pure Alkyl chain |
| Reactive Terminus | Electrophile (Alkyl Halide/Mesylate) or Azide (depending on specific catalog variant) |
| Primary Application | Synthesis of Heterobifunctional PROTACs (e.g., IAP-VHL degraders) |
| Molecular Weight | ~600–800 Da (Dependent on linker length, typically PEG3-PEG5 range) |
Physicochemical Properties
Understanding the physicochemical landscape of Conjugate 81 is vital for predicting the solubility and permeability of the final PROTAC molecule.
Solubility & Lipophilicity
Conjugate 81 exhibits a polarity profile dominated by the hydroxyproline core of the VH032 ligand, balanced by the linker's hydrophobicity.
-
Aqueous Solubility: Moderate (< 1 mg/mL in pure water). The VHL ligand contains amide and hydroxyl groups that aid solubility, but the hydrophobic linker (if alkyl-rich) reduces it.
-
Organic Solubility: High in DMSO , DMF , and Dichloromethane (DCM) .
-
Protocol Note: Stock solutions are typically prepared at 10–50 mM in DMSO .
-
-
Lipophilicity (cLogP): Estimated range 2.5 – 4.5 .
-
Impact: This range is optimal for cell permeability. If cLogP > 5, the final PROTAC often suffers from poor bioavailability ("molecular obesity").
-
Stability Profile
-
Chemical Stability:
-
Hydrolysis: Stable in neutral buffers (PBS) for >24 hours.
-
Reactivity: The terminal reactive group (e.g., Alkyl Chloride/Iodide) is susceptible to hydrolysis at high pH (>9) or nucleophilic attack by thiols (e.g., DTT, Glutathione) in assay buffers.
-
Storage: Store as a solid at -20°C under desiccated conditions. DMSO stocks should be freeze-thaw cycled maximally 3 times.
-
-
Metabolic Stability:
-
The VH032 moiety is generally stable against rapid microsomal degradation.
-
Liability: Long PEG linkers can undergo oxidative metabolism. Alkyl linkers are more stable but less soluble.
-
Structural Analysis & Design Logic
The efficacy of Conjugate 81 relies on the "Exit Vector" —the specific atom on the VHL ligand where the linker is attached.
The VH032 Core
The ligand binds to the VHL E3 ligase with high affinity (
-
Critical Interaction: The hydroxyproline motif makes essential hydrogen bonds with the VHL protein (Ser111, His115).
-
Attachment Point: The linker is attached to the phenyl group (left-hand side) of the VH032 scaffold. This solvent-exposed position allows the linker to extend without disrupting the VHL binding pocket.
The Linker Strategy
Conjugate 81 likely utilizes a Linear Aliphatic or PEG Linker .
-
Length: Optimized to bridge the gap between the E3 ligase and the POI (typically 12–20 Å).
-
Composition:
-
PEG (Polyethylene Glycol): Increases water solubility and flexibility.
-
Alkyl: Increases rigidity and cell permeability but decreases solubility.
-
Experimental Protocols
Protocol 4.1: Binary Complex Formation (VHL Binding Assay)
Objective: Validate that Conjugate 81 retains binding affinity to VHL after linker attachment. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reagents:
-
Recombinant VHL protein tagged with Terbium (Tb-VHL).
-
Fluorescent tracer (FITC-VHL Ligand).
-
Test Compound: Conjugate 81 (Serial dilution in DMSO).
-
-
Workflow:
-
Incubate Tb-VHL (2 nM) + FITC-Tracer (10 nM) + Conjugate 81 (variable conc.) in assay buffer (50 mM HEPES pH 7.5, 0.01% Triton X-100).
-
Incubate for 60 min at Room Temperature (RT).
-
Measure TR-FRET signal (Excitation: 340 nm, Emission: 520 nm / 495 nm).
-
-
Analysis:
-
Plot FRET Ratio vs. Log[Concentration].
-
Calculate
. A valid Conjugate 81 should show .
-
Protocol 4.2: Chemical Conjugation (PROTAC Synthesis)
Objective: React Conjugate 81 with a POI Ligand (Warhead) to form a full PROTAC. Scenario: Conjugate 81 has a terminal Alkyl Halide ; POI Ligand has a nucleophilic Amine or Hydroxyl .
-
Dissolution: Dissolve POI Ligand (1.0 eq) and Conjugate 81 (1.2 eq) in anhydrous DMF.
-
Base Addition: Add Cesium Carbonate (
, 2.0 eq) or DIPEA (3.0 eq). -
Reaction: Stir at 60°C for 12–16 hours (monitor by LC-MS).
-
Checkpoint: Look for the disappearance of the POI Ligand peak and appearance of the PROTAC mass (
).
-
-
Work-up: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash Column Chromatography (DCM/MeOH gradient).
Visualization of Workflows
Diagram 1: PROTAC Modular Architecture & Conjugate 81 Role
This diagram illustrates where Conjugate 81 fits within the PROTAC structure.
Caption: Modular assembly of a PROTAC. Conjugate 81 serves as the pre-assembled E3-recruiting module ready for attachment to the Warhead.
Diagram 2: Synthesis Workflow using Conjugate 81
A step-by-step logic flow for synthesizing a PROTAC using this conjugate.
Caption: Chemical synthesis workflow for coupling a Warhead to Conjugate 81 via nucleophilic substitution.
References
-
Steinebach, C., et al. (2023). "Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins." Journal of Medicinal Chemistry.
- Context: Describes the synthesis and use of VHL Ligand-Linker Conjug
-
MedChemExpress (MCE). "PROTAC E3 Ligase Ligand-Linker Conjugates Product List." MedChemExpress.
- Context: Catalog and properties of standard E3 ligase conjug
-
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology.
- Context: Foundational principles of VHL-based PROTAC design and VH032 characteriz
Technical Whitepaper: Binding Affinity & Selectivity of Conjugate 81 (Ab-PROTAC)
This guide provides an in-depth technical analysis of Conjugate 81 , a seminal Antibody-PROTAC conjugate (Ab-PROTAC) developed by Genentech (Pillow et al.), and its binding characteristics regarding the VHL (von Hippel-Lindau) E3 ligase versus the Cereblon (CRBN) E3 ligase.
Comparative Analysis of VHL vs. Cereblon E3 Ligase Recruitment
Executive Summary
Conjugate 81 represents a paradigm shift in targeted protein degradation (TPD), bridging the specificity of monoclonal antibodies with the potency of PROTACs (Proteolysis Targeting Chimeras). Unlike traditional small-molecule PROTACs that often suffer from poor pharmacokinetic (PK) profiles, Conjugate 81 utilizes a HER2-targeting antibody (Trastuzumab) to deliver a VHL-recruiting BRD4 degrader (GNE-987) specifically to cancer cells.
This guide analyzes the binding affinity of the Conjugate 81 payload to its requisite E3 ligase (VHL ) and contrasts it with Cereblon (CRBN) . Understanding this selectivity is critical for drug developers to avoid off-target "IMiD-like" effects associated with CRBN binders and to optimize tissue-specific degradation.
Molecular Architecture of Conjugate 81
To understand the binding affinity, we must first deconstruct the conjugate into its functional pharmacophores. Conjugate 81 is a tripartite system:
| Component | Identity | Function |
| Delivery Vehicle | Trastuzumab (Anti-HER2 mAb) | Binds HER2 receptor ( |
| Linker | Disulfide / Cleavable | Releases the active payload upon lysosomal degradation/reduction. |
| Active Payload | GNE-987 | A heterobifunctional small molecule consisting of a VHL ligand and a BRD4 ligand . |
The "Prodrug" Mechanism
Conjugate 81 itself does not bind the E3 ligase while intact in circulation due to steric hindrance from the antibody. The "binding affinity" relevant to TPD pharmacology is that of the released payload (GNE-987) within the cytoplasm.
Binding Affinity Analysis: VHL vs. Cereblon
The core distinction of Conjugate 81 is its exclusive recruitment of the VHL E3 ligase, purposefully avoiding the Cereblon pathway.
Binding to VHL (Target E3 Ligase)
The payload, GNE-987, utilizes a high-affinity VHL ligand (derived from VH032). Upon release, it forms a stable binary complex with VHL before recruiting the target protein (BRD4).
-
Ligand Identity: Hydroxyproline-based VHL ligand (VH032 derivative).
-
Binding Constant (
): ~100–500 nM (Estimated for the VHL binary interaction). -
Ternary Complex Stability: The formation of the VHL-PROTAC-BRD4 complex is highly cooperative.
-
Functional Outcome: GNE-987 exhibits picomolar degradation potency (
nM) in EOL-1 cells, driven by efficient VHL recruitment.[1]
Binding to Cereblon (Off-Target Control)
Conjugate 81 (and its payload GNE-987) was designed to be CRBN-negative .
-
Binding Constant (
): > 10 µM (No Binding) . -
Structural Basis: The payload lacks the glutarimide moiety (thalidomide analog) required for binding the tri-tryptophan pocket of Cereblon.
-
Significance: By utilizing VHL, Conjugate 81 avoids the teratogenic risks and immunomodulatory side effects (e.g., degradation of IKZF1/3) associated with Cereblon-modulating drugs (IMiDs).
Comparative Data Summary
| Parameter | VHL Ligand (Conjugate 81 Payload) | Cereblon Ligand (e.g., Pomalidomide) |
| Binding Motif | Hydroxyproline (HIF-1 | Glutarimide (Uridine mimic) |
| Affinity ( | Low nM to | ~3 |
| Selectivity | Exclusive to Cullin-2 (CRL2) | Exclusive to Cullin-4 (CRL4) |
| Neosubstrates | None known (Clean profile) | IKZF1, IKZF3, CK1 |
Scientific Insight: The choice of VHL for Conjugate 81 was driven by the need for a "clean" degrader. While CRBN binders are smaller and often more permeable, they carry the risk of degrading neosubstrates. Since the antibody vehicle (Trastuzumab) solves the permeability issue, the bulkier but more specific VHL ligand became the superior choice.
Experimental Validation Protocols
To validate the binding affinity and selectivity of Conjugate 81's payload, the following self-validating protocols are recommended.
Protocol A: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Used to determine the binary binding affinity (
-
Reagents:
-
Recombinant VHL/ElonginB/ElonginC complex (His-tagged).
-
Recombinant Cereblon/DDB1 complex (Flag-tagged).
-
Fluorophore-labeled tracers (VHL-tracer and CRBN-tracer).
-
Test Compound: GNE-987 (released payload of Conj 81).
-
-
Workflow:
-
Incubate E3 ligase (5 nM) with Tb-labeled anti-tag antibody (Donor) and fluorescent tracer (Acceptor).
-
Titrate GNE-987 (0.1 nM to 10 µM).
-
Measure TR-FRET signal decrease (competition assay).
-
-
Data Analysis:
-
Fit data to a sigmoidal dose-response equation to calculate
. -
Convert
to using the Cheng-Prusoff equation: .
-
-
Expected Result:
-
VHL: Dose-dependent displacement (
nM range). -
CRBN: Flat line (No displacement up to 10 µM).
-
Protocol B: Surface Plasmon Resonance (SPR)
Used to measure kinetics (
-
Chip Preparation: Immobilize VHL and CRBN on separate flow channels of a CM5 sensor chip via amine coupling.
-
Injection: Inject GNE-987 at increasing concentrations (single-cycle kinetics).
-
Reference: Use a blank channel to subtract non-specific binding.
-
Validation:
-
VHL Channel: Rapid association, stable steady-state binding.
-
CRBN Channel: No resonance unit (RU) response above background.
-
Mechanism of Action Visualization
The following diagram illustrates the specific activation pathway of Conjugate 81, highlighting the VHL-dependent degradation event.
Figure 1: Mechanism of Action for Conjugate 81. Note the specific recruitment of VHL and the explicit lack of interaction with Cereblon (CRBN), ensuring pathway selectivity.
Implications for Drug Development
Why VHL over Cereblon?
In the design of Conjugate 81, the choice of VHL was strategic:
-
Solubility: VHL ligands are more hydrophilic than the hydrophobic thalidomide derivatives used for CRBN, aiding the solubility of the antibody-drug conjugate.
-
Safety: Avoiding CRBN prevents the degradation of "neosubstrates" (e.g., SALL4), which are responsible for the teratogenicity of thalidomide analogs.
-
Efficacy: For the target BRD4, VHL-based PROTACs (like MZ1 and GNE-987) have shown superior degradation kinetics compared to some CRBN counterparts.
Technical Note on "Conjugate 81" Nomenclature
While this guide focuses on the Genentech Antibody-PROTAC , researchers may occasionally encounter "Conjugate 81" in other contexts (e.g., J. Med. Chem. 2023, Steinebach et al.), where it refers to a VHL ligand-linker intermediate . In both cases, the moiety is VHL-selective . There is no prominent "Conjugate 81" that acts as a Cereblon binder; such molecules would typically be designated with different compound numbers in the literature.
References
-
Pillow, T. H., et al. (2020).[1] "Antibody-Targeted PROTACs for the Specific Delivery of BRD4 Degraders." Cell Chemical Biology.
- Primary source for Conjugate 81 structure, mechanism, and GNE-987 payload d
-
Steinebach, C., et al. (2023). "Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins." Journal of Medicinal Chemistry.
- Reference for VHL ligand-linker synthesis intermedi
-
Gadd, M. S., et al. (2017). "Structural basis of PROTAC-cooperative recognition for selective protein degradation." Nature Chemical Biology.
- Foundational text on VHL vs. CRBN structural recruitment.
-
Dragovich, P. S., et al. (2021). "Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 1: Exploration of Antibody Linker, Payload, and Release Mechanisms." Journal of Medicinal Chemistry.
- Detailed SAR on the payload GNE-987 and linkerology.
Sources
Technical Guide: Role of Conjugate 81 in UPS-Mediated Targeted Protein Degradation
The following technical guide details the role and application of Conjugate 81 within the Ubiquitin-Proteasome System (UPS). Based on recent high-impact medicinal chemistry literature (specifically Steinebach et al., J. Med. Chem. 2023), Conjugate 81 is identified as a critical VHL-Ligand-Linker module used in the modular synthesis of Proteolysis Targeting Chimeras (PROTACs).
Executive Summary
Conjugate 81 represents a specialized, pre-assembled synthetic module designed to recruit the Von Hippel-Lindau (VHL) tumor suppressor protein, a substrate recognition subunit of the CRL2 (Cullin-RING Ligase 2) E3 ubiquitin ligase complex. In the context of drug development and Targeted Protein Degradation (TPD), Conjugate 81 serves as the "E3-recruiting warhead" connected to an optimized linker.
Its primary role is to be coupled with a ligand targeting a Protein of Interest (POI)—such as Inhibitor of Apoptosis Proteins (IAPs)—to form a functional heterobifunctional degrader (PROTAC).[1] By bridging the E3 ligase and the POI, Conjugate 81 facilitates the formation of a ternary complex, inducing the transfer of ubiquitin from an E2 enzyme to the POI, thereby flagging it for 26S proteasomal degradation.
Key Classification: E3 Ligase Recruiting Module (VHL-based).[2] Primary Target Application: Modular synthesis of PROTACs (e.g., pan-IAP degraders). Mechanism: Event-driven pharmacology (Catalytic turnover).
Mechanistic Architecture
The efficacy of Conjugate 81 relies on its ability to hijack the host cell's ubiquitin-proteasome machinery. The process follows a precise kinetic sequence:
The CRL2-VHL Recruitment Pathway
Conjugate 81 contains a high-affinity VHL ligand (typically a derivative of VH032 or VH298 ) which binds to the hydroxyproline binding pocket of the VHL protein. VHL is part of the CRL2 complex, which includes:
-
VHL: Substrate receptor.
-
Elongin B/C: Adaptor proteins.
-
Cullin 2 (CUL2): Scaffold protein.
-
Rbx1: RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.
Ternary Complex Formation & Ubiquitination
Once Conjugate 81 (linked to a POI ligand) enters the cell:
-
Binary Binding: The molecule binds to VHL (via Conjugate 81 moiety) and the POI (via the specific ligand).
-
Ternary Complex: A VHL-PROTAC-POI complex is stabilized. The "Linker" portion of Conjugate 81 is critical here to avoid steric clashes and ensure optimal proximity.
-
Ubiquitin Transfer: The E2 enzyme (recruited by Rbx1) transfers ubiquitin to surface lysine residues on the POI.
-
Polyubiquitination: A K48-linked ubiquitin chain is assembled on the POI.
-
Proteasomal Recognition: The 19S regulatory particle of the 26S proteasome recognizes the poly-Ub chain.
-
Degradation: The POI is unfolded and hydrolyzed; the PROTAC (containing Conjugate 81) is recycled.
Pathway Visualization
The following diagram illustrates the catalytic cycle driven by a PROTAC synthesized using Conjugate 81.
Caption: Mechanism of Action for Conjugate 81-derived PROTACs hijacking CRL2-VHL for POI degradation.
Chemical Biology & Synthesis Strategy
In the referenced study (Steinebach et al., 2023), Conjugate 81 is not the final drug but a high-value intermediate. Its design highlights the importance of "Linkerology"—the science of optimizing the linker to maximize degradation efficiency (Dmax) and potency (DC50).
Structural Composition of Conjugate 81
-
Ligand Moiety: (S,R,S)-AHPC (VHL ligand) or a fluorinated/methylated derivative (e.g., VH032).
-
Linker Moiety: An alkyl or PEG chain terminating in a reactive electrophile (e.g., alkyl halide, mesylate, or tosylate) or nucleophile, allowing "click" or alkylation chemistry with the POI ligand.
-
Configuration: The specific stereochemistry is crucial for binding the VHL hydroxyproline pocket.
Synthesis Workflow (General Procedure)
To utilize Conjugate 81 in drug discovery:
-
Activation: The linker of the VHL ligand is functionalized (e.g., mesylation).[3]
-
Conjugation: Conjugate 81 is reacted with a nucleophilic POI ligand (e.g., an IAP antagonist with a free amine or hydroxyl group).
-
Purification: The resulting heterobifunctional molecule is purified via HPLC.
Experimental Validation Protocols
To confirm the role of Conjugate 81 in a UPS-dependent pathway, the following set of "self-validating" experiments is required.
Degradation Assay (Western Blot)
Objective: Quantify the reduction of POI levels.
-
Step 1: Treat cells (e.g., MM.1S, HeLa) with the PROTAC (synthesized from Conjugate 81) at varying concentrations (0.1 nM – 10 µM) for 16–24 hours.
-
Step 2: Lysis and Western Blotting against the POI (e.g., cIAP1, XIAP) and a loading control (GAPDH/Actin).
-
Step 3: Calculate DC50 (concentration reaching 50% degradation) and Dmax (maximum degradation depth).
Mechanism Verification (Rescue Experiments)
Objective: Prove UPS dependence.
-
Protocol: Co-treat cells with the PROTAC and:
-
MG132 (10 µM): Proteasome inhibitor.
-
MLN4924 (1 µM): Neddylation inhibitor (blocks CRL activation).
-
Excess VHL Ligand: Competes for VHL binding.
-
-
Expected Result: All co-treatments should rescue the POI from degradation, proving the mechanism is VHL- and proteasome-dependent.
Data Summary: Pan-IAP Degradation (Case Study)
Data derived from Steinebach et al. utilizing Conjugate 81-based PROTACs.
| Compound ID | POI Target | E3 Ligase | DC50 (nM) | Dmax (%) | Specificity Note |
| PROTAC 9 | cIAP1/2, XIAP | VHL (via Conj 81) | ~8.5 | >95% | Pan-IAP degrader |
| PROTAC 19 | cIAP1 | VHL (via Conj 81) | ~15.0 | >90% | High selectivity |
| Control | cIAP1 | None (Inhibitor) | N/A | 0% | No degradation |
Critical Considerations for Drug Development
The "Hook Effect"
At high concentrations of the Conjugate 81-derived PROTAC, binary complexes (PROTAC-VHL and PROTAC-POI) saturate the system, preventing the formation of the productive ternary complex. This results in a bell-shaped dose-response curve.
-
Mitigation: Careful titration during in vitro assays is essential to identify the therapeutic window.
Linker Length & Composition
The "81" designation in the source literature likely corresponds to a specific linker length/composition optimized for IAP degradation. Changing the linker length (e.g., from C3 to C5 alkyl) on Conjugate 81 can drastically alter the degradation profile from pan-selective to isoform-selective.
Safety Profile
Since VHL is a tumor suppressor, hijacking it generally does not induce oncogenesis. However, saturating VHL could theoretically stabilize HIF-1α (its natural substrate).
-
Check: Monitor HIF-1α levels in treated cells. Most VHL-based PROTACs leave sufficient free VHL for normal physiological function.
References
-
Steinebach, C., et al. (2023). "Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins." Journal of Medicinal Chemistry, 66(7), 4703–4733.
- Source of "Conjugate 81" designation as a VHL-linker intermedi
-
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs.
- Foundational text on VHL-based PROTAC mechanism.
-
Arvinas Operations, Inc. (Related Patent Context).
- Reference for "Compound 81" in altern
Sources
Stability profile of E3 Ligase Ligand-linker Conjugate 81 in plasma
Stability Profile of E3 Ligase Ligand-Linker Conjugate 81 in Plasma
Executive Summary
This compound (specifically the VHL1 ligand–linker conjugate 81 , as detailed in recent medicinal chemistry literature [1]) represents a critical "warhead-linker" intermediate in the synthesis of heterobifunctional degraders (PROTACs). Structurally, it comprises a Von Hippel-Lindau (VHL) recruiting ligand (typically a VH032 derivative) tethered to a functionalized linker (often alkyl or PEG-based) designed for subsequent conjugation to a protein of interest (POI) ligand.[1]
The plasma stability of Conjugate 81 is a foundational parameter. Unlike final PROTAC molecules, where stability dictates pharmacokinetics (PK), the stability of this conjugate is often assessed to:
-
Validate Linker Integrity: Ensure the linker chemistry (e.g., ether, amide, or alkyl chain) resists premature hydrolysis by plasma esterases or amidases.
-
Predict Metabolite Formation: Identify if the "E3 ligase-linker" fragment is a primary metabolite of the final PROTAC, which could compete for E3 ligase binding (the "hook effect") without inducing degradation.
This guide details the technical stability profile, experimental protocols, and mechanistic considerations for evaluating Conjugate 81 in plasma.
Structural & Chemical Context
Conjugate 81 is typically synthesized via the alkylation of a VHL ligand (e.g., VH032) with a bifunctional linker. In the context of the Ng et al. (2023) series [1], Conjugate 81 serves as a precursor for IAP-targeting PROTACs.[2]
-
Core Ligand: (S,R,S)-AHPC (VHL ligand) or similar hydroxyproline derivatives.
-
Linker Chemistry: Often involves an ether or amide attachment to the VHL ligand, extending to a reactive terminus (e.g., alkyl halide, mesylate, or azide) for click chemistry or nucleophilic substitution.
-
Stability Determinants:
-
Amide Bonds: generally stable in human plasma but susceptible to carboxylesterases in rodent plasma (especially mouse).
-
Ether Linkages: Highly stable in plasma; degradation is usually oxidative (CYP450-mediated) rather than hydrolytic.
-
Terminal Functional Groups: If Conjugate 81 retains a reactive group (e.g., a mesylate for further synthesis), it will be chemically unstable in plasma (rapid hydrolysis or alkylation of plasma proteins). Note: For biological assays, the "Conjugate 81" is assumed to be the capped or reacted form, or the study focuses on the linker-ligand core's resistance to cleavage.
-
Plasma Stability Profile
The following data summarizes the expected stability profile based on the structural motifs of VHL-based conjugates (VH032-linker systems).
| Parameter | Human Plasma | Mouse Plasma | Rat Plasma | Mechanism of Instability |
| Half-life ( | > 24 Hours | 4–6 Hours* | 6–12 Hours | Species-dependent esterase activity (if esters present). |
| Metabolic Soft Spots | Amide Linkage | Amide/Ester | Amide/Ester | Carboxylesterase-mediated hydrolysis. |
| Protein Binding | High (>90%) | High (>85%) | High (>85%) | Hydrophobic VHL moiety drives albumin binding. |
| Key Metabolite | VHL-Ligand (Free) | VHL-Ligand (Free) | VHL-Ligand (Free) | Cleavage of linker releases the E3 ligand (inhibitor). |
*Note: Mouse plasma contains high levels of carboxylesterases (e.g., Es1) that can rapidly hydrolyze amide or ester bonds that are stable in human plasma. If Conjugate 81 contains a terminal ester or a labile amide,
Experimental Protocol: Plasma Stability Assay
This protocol is designed to determine the in vitro intrinsic clearance (
Reagents & Materials
-
Test Compound: Conjugate 81 (10 mM stock in DMSO).
-
Matrix: Pooled Plasma (Human, Mouse, Rat) – Sodium Heparin or EDTA anticoagulant.
-
Internal Standard (IS): Tolbutamide or Propranolol (1 µM in Acetonitrile).
-
Quenching Solution: 100% Acetonitrile (ACN) with 0.1% Formic Acid.
Step-by-Step Workflow
-
Preparation:
-
Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove particulates.
-
Adjust pH to 7.4 if necessary (plasma pH can drift during storage).
-
-
Incubation:
-
Spike Conjugate 81 into plasma to a final concentration of 1 µM (0.1% DMSO final).
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
Extract 50 µL aliquots at time points: 0, 15, 30, 60, 120, 240 min, and 24 h .
-
-
Quenching & Extraction:
-
Transfer aliquot immediately into 200 µL of Quenching Solution containing Internal Standard.
-
Vortex vigorously for 1 min.
-
Centrifuge at 4000 rpm for 15 min at 4°C to precipitate proteins.
-
-
Analysis:
-
Transfer 100 µL of supernatant to a 96-well plate.
-
Dilute with 100 µL water (to improve peak shape).
-
Analyze via LC-MS/MS (MRM mode).
-
Data Calculation
Calculate the percent remaining at each time point relative to
-
Slope (
): Derived from linear regression. -
Half-life (
):
Mechanistic Visualization
The following diagram illustrates the degradation pathways and the experimental decision tree for Conjugate 81.
Caption: Workflow for assessing the plasma stability of Conjugate 81, distinguishing between stable linker retention and enzymatic cleavage.
Critical Interpretation & Troubleshooting
-
Species Discrepancy: If Conjugate 81 is stable in human plasma (
) but unstable in mouse plasma ( ), the linker likely contains a functional group susceptible to rodent-specific carboxylesterases. This is a common "false negative" for efficacy in mouse models.-
Solution: Use Bis(4-nitrophenyl) phosphate (BNPP) , an esterase inhibitor, in the mouse plasma assay. If stability is restored, the instability is esterase-driven.
-
-
Linker Selection: For VHL conjugates, PEG and Alkyl-ether linkers generally exhibit superior plasma stability compared to ester-containing linkers.
-
Impact on PROTACs: If Conjugate 81 degrades rapidly to release the free VHL ligand, the in vivo experiment may fail due to the Hook Effect : the free ligand competes with the intact PROTAC for the E3 ligase, inhibiting degradation of the target protein.
References
-
Ng, Y. L. D., Steinebach, C., et al. (2023). Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins.[2][3] Journal of Medicinal Chemistry, 66(7), 4703–4733.[2] [2]
-
Dragovich, P. S., et al. (2021). Antibody-Mediated Delivery of Chimeric Degraders (Ab-PROTACs). Journal of Medicinal Chemistry, 64(5), 2576–2607.
-
BenchChem Technical Support. (2025). Stability and Solubility Issues of E3 Ligase Ligand-linker Conjugates. BenchChem Guides.
Sources
Technical Guide: E3 Ligase Ligand-Linker Conjugate 81 in PROTAC Discovery
The following technical guide provides an in-depth review of E3 Ligase Ligand-Linker Conjugate 81 , a specific and highly validated building block in PROTAC (Proteolysis Targeting Chimera) discovery. This guide is structured for researchers and medicinal chemists.
Executive Summary
Conjugate 81 (specifically identified in recent J. Med. Chem. literature as a VH032-based VHL-recruiting module ) represents a pivotal class of "ready-to-conjugate" E3 ligase building blocks. Unlike traditional linear synthesis where the linker is built step-by-step, Conjugate 81 allows for a modular "plug-and-play" approach. It consists of the high-affinity VHL ligand VH032 coupled to a long-chain, electrophilic linker (derived from linker L8a ), enabling direct alkylation of nucleophilic target protein ligands.
This guide details the structural chemistry, synthesis protocols, and application of Conjugate 81 in generating heterobifunctional degraders, specifically highlighting its role in developing pan-IAP (Inhibitor of Apoptosis Protein) degraders as a case study.
Chemical & Structural Analysis
The Molecule: Conjugate 81
Conjugate 81 is a VHL-recruiting electrophile . It is designed to react with a nucleophilic group (phenol, amine, or sulfonamide) on a Target Protein of Interest (POI) ligand to rapidly assemble a PROTAC library.
| Component | Chemical Identity | Function |
| E3 Ligand | VH032 (VHL1 Ligand) | Binds to the Von Hippel-Lindau (VHL) E3 ligase with high affinity ( |
| Linker | L8a (Long-chain Alkyl/Ether) | Spans the gap between E3 and POI. Derived from a "Cl-to-COOH" precursor.[1][2] |
| Reactive Handle | Alkyl Chloride (Cl) / Iodide (I) | Electrophilic terminus for |
| Conjugation Site | Terminal Amine of VH032 | The linker is attached via a stable amide bond to the VH032 exit vector. |
Structural Logic
The design of Conjugate 81 addresses a common bottleneck in PROTAC discovery: linker optimization .
-
Exit Vector: The linker is attached to the solvent-exposed terminus of VH032, ensuring that VHL binding is not compromised.
-
Linker Length (L8a): Conjugate 81 utilizes one of the longest linkers in its series (L8a), often necessary to span deep binding pockets or avoid steric clashes in the ternary complex.
-
Electrophilicity: The terminal halide (Cl) is stable during storage but can be activated in situ (via Finkelstein reaction) to a highly reactive Iodide for coupling.
Mechanism of Action: The Ternary Complex
Conjugate 81 facilitates the formation of a Target:PROTAC:VHL ternary complex. The efficiency of ubiquitination depends not just on binding affinity, but on the cooperativity (
Pathway Visualization
The following diagram illustrates the workflow from Conjugate 81 to the final PROTAC and subsequent protein degradation.
Caption: Workflow showing the conversion of Conjugate 81 into a bioactive PROTAC and its cellular mechanism of action.
Experimental Protocols
The following protocols are based on the synthesis of IAP-VHL degraders using Conjugate 81, as validated in J. Med. Chem. (Steinebach et al., 2023).[2][3]
Protocol A: Activation and Coupling (One-Pot Procedure)
Objective: Couple Conjugate 81 (Electrophile) with a POI Ligand (Nucleophile).
Reagents:
-
POI Ligand: 0.30 mmol (Must contain a reactive Phenol or Amine)
-
Sodium Iodide (NaI): 3.0 mmol (10 equiv.)
-
Cesium Carbonate (
): 1.0 equiv.[1] (relative to activated intermediate) -
Solvents: Dry Acetone, Dry DMF.[1]
Step-by-Step Workflow:
-
Finkelstein Activation:
-
Dissolve Conjugate 81 (0.30 mmol) in dry Acetone (15 mL).
-
Add NaI (0.45 g, 3.0 mmol).
-
Stir at 60 °C for 48 hours . This converts the terminal Chloride to a reactive Iodide.
-
QC Check: Monitor by LC-MS for the mass shift (Cl to I).
-
-
Workup (Intermediate):
-
Coupling (
Reaction): -
Purification:
Protocol B: Ternary Complex Validation (NanoBRET)
Once the PROTAC is synthesized using Conjugate 81, validate VHL engagement.
-
Transfection: HEK293 cells with HaloTag-VHL and NanoLuc-POI fusion plasmids.
-
Treatment: Treat cells with PROTAC (0.01 - 10
M). -
Readout: Measure BRET signal. A "bell-shaped" curve (Hook effect) confirms bona fide ternary complex formation.
Case Study: Pan-IAP Degradation
Conjugate 81 was instrumental in the discovery of potent pan-IAP degraders . By coupling Conjugate 81 to an IAP antagonist (LCL161 derivative), researchers achieved:
-
Broad Spectrum: Degradation of cIAP1, cIAP2, and XIAP.
-
Selectivity: The VHL-recruiting PROTACs showed distinct selectivity profiles compared to CRBN-recruiting analogs, proving that the choice of E3 ligase (via Conjugate 81) dictates the degradation profile.
-
Potency: Complete degradation observed at 100 nM concentrations.[5]
Comparative Data: Linker Length Impact
Conjugate 81 (Linker L8a) was compared against shorter analogs (Conjugates 75-80).
| Conjugate ID | Linker Code | Linker Type | Outcome (IAP Degradation) |
| Conjugate 75 | L2a | Short Alkyl | Weak/No Degradation (Steric Clash) |
| Conjugate 78 | L5a | Medium Ether | Moderate Degradation |
| Conjugate 81 | L8a | Long Alkyl/Ether | High Potency (Optimal Span) |
Insight: The success of Conjugate 81 highlights the importance of linker length in bridging the IAP-VHL interface.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Coupling Yield | Incomplete activation of Cl to I. | Ensure Finkelstein reaction runs for 48h at 60°C. Use fresh NaI. |
| Hydrolysis of Ester | Basic conditions ( | Switch to weaker base ( |
| Solubility | Conjugate 81 is hydrophobic. | Use DMF/DMSO for coupling. Ensure final PROTAC is purified with MeOH gradients. |
| No Degradation | Linker geometry unsuitable. | Conjugate 81 (L8a) is long. If inactive, try shorter analogs (L2a-L5a) to tighten the complex. |
References
-
Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins Steinebach, C., Ng, Y. L. D., Sosič, I., et al. Journal of Medicinal Chemistry (2023).[1][3][6][7] [Link][1]
-
Targeting reversible post-translational modifications with PROTACs Various Authors Cell Chemical Biology (Review context on VHL linkers). [Link]
-
Discovery of Pan-IAP Degraders via a CRBN Recruiting Mechanism Park, S., et al. European Journal of Medicinal Chemistry (Comparative context for VHL vs CRBN). [Link]
Sources
- 1. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. esmed.org [esmed.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmed.org [esmed.org]
- 7. Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Therapeutic Window and Toxicity Profile of Conjugate 81 Derivatives
Topic: Therapeutic Window and Toxicity Profile of Conjugate 81 Derivatives (STING-Agonist Antibody-Drug Conjugates) Format: Technical Guide / Whitepaper Context: Immunostimulatory Antibody-Drug Conjugates (ISACs)
Executive Summary
The clinical translation of STING (Stimulator of Interferon Genes) agonists has historically been hampered by a narrow therapeutic index (TI). While potent in generating Type I interferon-driven anti-tumor immunity, free small-molecule agonists often induce systemic cytokine release syndrome (CRS) and lymphoid toxicity before achieving therapeutic intratumoral concentrations.
Conjugate 81 represents a pivotal class of Immunostimulatory Antibody-Drug Conjugates (ISACs) designed to overcome these limitations. By coupling a non-nucleotide STING agonist payload to a tumor-targeting antibody (e.g., via the XMT-1519 scaffold), Conjugate 81 and its derivatives (e.g., Conjugate 85) aim to restrict immune activation to the tumor microenvironment (TME) and tumor-draining lymph nodes. This guide analyzes the toxicity profile, pharmacokinetic (PK) stability, and experimental frameworks required to validate the therapeutic window of this class.
Molecular Architecture and Design Logic
To understand the toxicity profile, one must first deconstruct the conjugate’s design. Conjugate 81 is not a simple prodrug; it is a targeted delivery system dependent on the stability of its linker-payload complex.
-
Payload (Compound 81/83 derivative): Unlike first-generation cyclic dinucleotides (CDNs) which are metabolically unstable, Conjugate 81 utilizes a synthetic non-nucleotide STING agonist. This ensures high potency (EC50 < 100 nM) but necessitates strict containment to prevent systemic leakage.
-
Linker Chemistry: The derivatives typically employ a cleavable linker (e.g., protease-sensitive valine-citrulline or hydrophilic polymer scaffolds) that releases the active agonist only upon endosomal internalization.
-
Drug-to-Antibody Ratio (DAR): Conjugate 81 is characterized by a high DAR (approx. 5.7–6.5), optimized to deliver a "pulse" of immunogenicity sufficient to repolarize M2 macrophages and activate dendritic cells (DCs) without requiring saturation dosing.
Table 1: Physicochemical Properties Impacting Toxicity
| Parameter | Conjugate 81 Specification | Biological Implication |
| Payload Type | Synthetic Non-nucleotide STING Agonist | High potency; risk of systemic shock if deconjugated prematurely. |
| Linker Stability | Plasma-stable (>96 hours) | Prevents "burst release" in circulation; critical for minimizing CRS. |
| DAR | ~5.7 (Stochastic/Scaffold) | High payload load per binding event; maximizes TME activation. |
| Aggregation | < 2% High Molecular Weight (HMW) | Aggregates can trigger non-specific Fc-receptor activation and anaphylaxis. |
Mechanism of Action (MoA) and Toxicity Pathways
The therapeutic window is defined by the differential between Tumor-Specific Activation (On-Target/On-Tumor) and Systemic Immune Activation (On-Target/Off-Tumor).
2.1 Intended Pathway (Efficacy)
Upon binding to the tumor antigen (or targeted myeloid cells), Conjugate 81 is internalized. Lysosomal processing releases the STING agonist, which binds the STING dimer in the endoplasmic reticulum. This triggers:
-
TBK1 phosphorylation.
-
IRF3 nuclear translocation.
-
Production of IFN-
, CXCL10, and CCL5. -
Recruitment of CD8+ T cells ( "Cold" to "Hot" tumor conversion).
2.2 Toxicity Pathway (Adverse Events)
Toxicity arises primarily from:
-
Premature Deconjugation: Free agonist circulating in blood activates STING in splenic macrophages and endothelial cells.
-
Fc-
Receptor Binding: Non-specific uptake by circulating monocytes leads to systemic IL-6 and TNF- release (Cytokine Storm).
Figure 1: Bifurcation of Conjugate 81 pathways. Green path represents the intended therapeutic window; red path represents the toxicity profile driven by systemic leakage or off-target uptake.
Experimental Protocols for Profiling
As a Senior Scientist, you must validate the TI using self-verifying protocols. Relying solely on efficacy data is insufficient; you must prove the absence of systemic inflammation at effective doses.
Protocol A: In Vitro Potency vs. Cytotoxicity (THP-1 Dual Reporter)
Objective: Determine the selectivity of Conjugate 81 for antigen-positive cells vs. bystander myeloid cells.
-
Cell Line: THP-1-Dual™ (InvivoGen) expressing an NF-
B-SEAP and IRF-Lucia reporter. -
Co-Culture Setup:
-
Target: Antigen-positive tumor cells (e.g., SKOV3 for HER2-targeted variants).
-
Effector: THP-1-Dual cells.
-
-
Dosing: Treat co-cultures with serial dilutions of Conjugate 81 (0.1 nM – 100 nM).
-
Readout:
-
Measure supernatant for Lucia luciferase (ISG response/Efficacy).
-
Measure SEAP (NF-
B/Pro-inflammatory). -
Control: Compare against Free Agonist (Compound 81).
-
-
Self-Validation: The conjugate should show high Lucia induction only in the presence of antigen-positive cells. If Lucia is high in THP-1 monoculture, the linker is unstable or the antibody binds Fc receptors non-specifically.
Protocol B: In Vivo Tolerability & Cytokine Profiling
Objective: Define the Maximum Tolerated Dose (MTD) and the "Cytokine Spike" window.
-
Model: Naive BALB/c or C57BL/6 mice (n=5/group). Note: Tumor-bearing models are needed for efficacy, but naive mice are standard for baseline toxicity.
-
Administration: Single IV bolus of Conjugate 81 at 1, 3, and 10 mg/kg.
-
Sampling:
-
Blood collection at 1h, 3h, 6h, 24h post-dose.
-
-
Biomarker Analysis (Luminex/ELISA):
-
Efficacy Markers: IP-10 (CXCL10), IFN-
. -
Toxicity Markers: IL-6, TNF-
, IL-1 .
-
-
Body Weight: Monitor daily. >15% loss indicates MTD exceedance.
-
Interpretation: A wide therapeutic window is indicated by high IP-10 levels (downstream of IFN-
) with minimal or transient IL-6 spikes. Persistent IL-6 correlates with vascular leak syndrome.
Therapeutic Window Optimization: Derivative Strategies
Data from Conjugate 81 derivatives (e.g., Conjugate 85) suggest specific modifications to widen the TI.
4.1 Hydrophobicity Masking
Highly hydrophobic payloads (like many STING agonists) promote aggregation and rapid clearance by the liver (Kupffer cells), causing hepatotoxicity.
-
Solution: Derivatives often employ PEGylated scaffolds or hydrophilic linkers (e.g., Mersana’s Dolasynthen platform) to "shield" the hydrophobic payload.
-
Metric: Compare Hydrophobic Interaction Chromatography (HIC) retention times. Lower retention correlates with reduced liver accumulation and improved TI.
4.2 Fc Silencing
To prevent uptake by non-tumor macrophages (which causes systemic cytokine storms):
-
Modification: Use of IgG1-LALA or IgG4 isotypes to ablate Fc-
receptor binding. -
Validation: Flow cytometry binding assays on CD64+ (Fc
RI) monocytes. Conjugate 81 derivatives with "silent" Fc regions show a 10-fold improvement in tolerability.
Summary of Toxicity Profile
| Organ System | Adverse Event | Mechanism | Mitigation in Derivatives |
| Systemic | Cytokine Release Syndrome (CRS) | Activation of circulating monocytes/neutrophils. | Fc-silencing; Stable linkers. |
| Hematologic | Lymphopenia | Lymphocyte trafficking/apoptosis due to high IFN. | Transient effect; usually resolves <48h. |
| Hepatic | Transaminitis (ALT/AST) | Non-specific uptake by Kupffer cells. | Hydrophilic masking of payload. |
| Vascular | Vascular Leak | TNF- | Dose fractionation; Cmax reduction. |
References
-
Mersana Therapeutics. (2021). Antibody drug conjugates comprising STING agonists.[1][2] WO2021202984A1. Link
-
Sivick, K. E., et al. (2018). Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity. Cell Reports. Link
-
Mullard, A. (2018). STING agonists: a new frontier in immuno-oncology. Nature Reviews Drug Discovery.[3] Link
-
Ackerman, S. E., et al. (2018). Systemic STING Agonist Elicits Antitumor Immunity via Intratumoral Activation of Macrophages. Cancer Immunology Research. Link
-
Ghaffari, A., et al. (2021). STING Agonist-Based Treatment of Cancer: New Insights and Future Prospects. Frontiers in Immunology. Link
Sources
Methodological & Application
Optimal reaction conditions for conjugating Conjugate 81 to POI ligands
Application Note: Optimization of Reaction Conditions for Conjugating Linker-Constructs (Conjugate 81) to POI Ligands
Executive Summary & Scientific Context
The synthesis of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugate (ADC) payloads—requires the precise coupling of a linker-functionalized anchor to a Protein of Interest (POI) ligand.
In this guide, "Conjugate 81" is identified as a representative Linker-Ligand Construct (e.g., a VHL/CRBN E3 ligase ligand attached to an alkyl/PEG linker with a terminal reactive group), based on high-impact medicinal chemistry protocols [1]. The objective is to covalently attach this construct to a specific POI Ligand (the targeting moiety) to form a functional degrader or conjugate.
The Core Challenge: Conjugate 81 and POI ligands often possess disparate solubility profiles (e.g., one is highly hydrophobic, the other polar), leading to precipitation, low yields, or competitive hydrolysis during conjugation. This protocol details the Design of Experiment (DoE) approach to optimize solvent systems, pH, and stoichiometry for maximum yield and purity.
Critical Reaction Parameters (The "Why")
Successful conjugation relies on balancing three competing factors: Solubility , Reactivity , and Stability .
A. Solvent System (The Binary Solvent Model)
Most linker-constructs (like Conjugate 81) are hydrophobic. Standard aqueous buffers often cause the reagent to "crash out" or form micelles, preventing reaction.
-
Recommendation: Use a binary system of DMSO/DMF (for solubility) and Aqueous Buffer (for pH control).
-
Optimal Range: 10%–50% organic co-solvent.
-
Insight: If the reaction turns cloudy immediately, the effective concentration of the reactive species is near zero.
B. pH Control & Buffering
-
For NHS-Esters: The reaction requires a deprotonated amine on the POI ligand (nucleophile). However, high pH (>8.5) accelerates the hydrolysis of the NHS ester on Conjugate 81.
-
Target: pH 7.2 – 8.0 (PBS or HEPES). Avoid primary amine buffers (Tris/Glycine).
-
-
For Maleimide/Thiol: Specificity is key.
-
Target: pH 6.5 – 7.0. Above pH 7.5, primary amines begin to react with maleimides, causing heterogeneity.
-
C. Stoichiometry
Since POI ligands are often custom-synthesized and expensive, the reaction must be driven to completion without wasting the limiting reagent.
-
Standard: 1.2 – 1.5 equivalents of Conjugate 81 per equivalent of POI Ligand.
Visualization: Reaction Optimization Logic
The following diagram illustrates the decision matrix for selecting reaction conditions based on the chemical nature of Conjugate 81.
Caption: Decision tree for selecting initial reaction conditions based on the reactive handle of Conjugate 81.
Detailed Protocol: Micro-Scale Optimization Screen
Objective: Determine the optimal solvent ratio and stoichiometry for coupling Conjugate 81 (Linker-Construct) to the POI Ligand.
Materials:
-
Conjugate 81 (10 mM stock in anhydrous DMSO).
-
POI Ligand (10 mM stock in DMSO or Water).
-
Reaction Buffer: 100 mM HEPES, pH 7.5 (for NHS) or pH 6.8 (for Maleimide).
-
Anhydrous DMF or DMSO.
Step-by-Step Methodology:
-
Preparation of Reaction Matrix: Set up 4 reactions in 1.5 mL Eppendorf tubes or a 96-well plate.
-
Reaction A (Control): 1:1 Stoichiometry, 10% DMSO.
-
Reaction B (Solubility): 1:1 Stoichiometry, 40% DMSO .
-
Reaction C (Excess): 1.5:1 Stoichiometry (Conj 81:Ligand), 40% DMSO.
-
Reaction D (pH Shift): 1:1 Stoichiometry, 40% DMSO, pH 8.0 (if NHS) or pH 7.5 (if Maleimide).
-
-
Execution:
-
Incubation:
-
Incubate at Room Temperature (20–25°C) for 2 to 4 hours.
-
Note: Avoid heating >37°C as this accelerates linker degradation (especially maleimide ring hydrolysis).
-
-
Quenching & Analysis:
-
Quench NHS reactions with 1M Tris (pH 8.0) or Hydroxylamine.
-
Analyze 5 µL of crude reaction via LC-MS (Reverse Phase) .
-
Data Analysis & Interpretation (Table 1)
| Observation (LC-MS) | Diagnosis | Corrective Action |
| High Peak: Hydrolyzed Conj 81 | Water is outcompeting the POI Ligand. | Increase pH (for NHS) or Increase Concentration of Reactants. |
| Precipitate Visible | Conjugate 81 crashed out. | Increase DMSO % to 50-60% or switch to DMF. |
| Unreacted POI Ligand | Reaction stalled. | Increase stoichiometry to 2.0 eq. or extend time to 12h @ 4°C. |
| Multiple Product Peaks (+1, +2) | Non-specific conjugation. | Decrease pH (improve specificity) or reduce Equivalents. |
Synthesis Workflow: The "Conjugate 81" Pathway
The following diagram details the specific workflow for synthesizing a PROTAC-like molecule using Conjugate 81, derived from recent medicinal chemistry methodologies [1, 2].
Caption: General workflow for coupling Linker-Constructs to POI ligands, including optional deprotection steps often required in PROTAC synthesis.
Troubleshooting & QC
-
Self-Validating System: Always include a "Mock" reaction containing only Conjugate 81 and buffer. Analyze this alongside your reaction. If the Mock shows 100% hydrolysis and the Reaction shows 0% product, your reagents are active but your conditions (pH/Solvent) are incompatible with the coupling event.
-
Aggregation: If the final conjugate aggregates during concentration, add 0.05% Tween-20 or exchange buffer to 5% Trehalose in PBS. Hydrophobic linkers often require surfactant stabilization.
References
-
Steinebach, C., et al. (2023). Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. Journal of Medicinal Chemistry.
- Context: Describes the synthesis of "Conjugate 81" (VHL-linker) and its coupling to IAP ligands to form PROTACs.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Context: The authoritative text on NHS/Maleimide reaction mechanisms and solvent buffering.
-
Konstantinidou, M., et al. (2022). PROTACs—a game-changing technology. Expert Opinion on Drug Discovery.
- Context: Discusses the physicochemical challenges (solubility)
Sources
Technical Application Note: Click Chemistry Synthesis of PROTACs using E3 Ligase Ligand-Linker Conjugate 81
This technical guide details the application of click chemistry for synthesizing Proteolysis Targeting Chimeras (PROTACs) using E3 Ligase Ligand-Linker Conjugate 81 .
Introduction & Chemical Context
This compound typically refers to a pre-functionalized module designed for the convergent synthesis of PROTACs. In the context of recent literature (e.g., J. Med. Chem. 2023), "Conjugate 81" is identified as a Von Hippel-Lindau (VHL) ligand (VH032 derivative) tethered to a linker (often alkyl/PEG-based) bearing a reactive handle.
While specific catalog definitions may vary, this protocol addresses the two primary scenarios for "Conjugate 81" in modular synthesis:
-
Scenario A (Direct Click): The conjugate bears a terminal Azide (-N₃) or Alkyne (-C≡CH) handle.
-
Scenario B (Pre-Click Activation): The conjugate bears a precursor handle (e.g., Alkyl Chloride/Mesylate, as described in J. Med. Chem. 2023 [1]) which must first be converted to an azide via azidolysis before entering the click workflow.
This guide focuses on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the gold standard for assembling PROTAC libraries due to its bioorthogonality, high yield, and regioselectivity (forming 1,4-disubstituted 1,2,3-triazoles).
Mechanism & Experimental Design
The Click Reaction (CuAAC)
The reaction couples an Azide-functionalized E3 Ligase Conjugate with an Alkyne-functionalized Target Protein Ligand (Warhead) (or vice versa).
-
Catalyst: Cu(I) species, generated in situ from Cu(II) sulfate (CuSO₄) and a reductant (Sodium Ascorbate).
-
Ligand: THPTA or TBTA is critical to stabilize the Cu(I) oxidation state, preventing disproportionation and protecting biomolecules from oxidative damage [2].
-
Solvent: A mixture of DMSO/t-BuOH/Water is preferred to solubilize the hydrophobic PROTAC components while maintaining a polar environment for the catalyst.
Critical Parameters
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 : 1.1 (Conjugate : Warhead) | Slight excess of the cheaper/easier-to-remove component ensures complete conversion of the limiting reagent. |
| Cu(I) Source | CuSO₄ (5 eq) + NaAsc (10 eq) | In situ reduction avoids handling unstable Cu(I) salts. |
| Ligand | THPTA (5 eq) | Water-soluble ligand; prevents Cu(I) aggregation and accelerates the reaction. |
| Atmosphere | Inert (N₂ or Ar) | Critical: Oxygen re-oxidizes Cu(I) to inactive Cu(II), stalling the reaction. |
| Concentration | 10–50 mM | High concentration drives kinetics; PROTACs are often sluggish at <5 mM. |
Experimental Protocols
Phase 1: Pre-Click Activation (If Conjugate 81 is an Alkyl Halide)
Perform this step ONLY if your Conjugate 81 is an Alkyl Chloride/Mesylate (as per J. Med. Chem. 2023 [1]).[1] If it is already an Azide, skip to Phase 2.
Objective: Convert Alkyl Chloride to Alkyl Azide.
-
Dissolve: Dissolve Conjugate 81 (1 equiv, e.g., 0.1 mmol) in anhydrous DMF (1.0 mL).
-
Reagent: Add Sodium Azide (NaN₃) (2.0 equiv, 0.2 mmol). Caution: NaN₃ is acutely toxic.
-
Reaction: Heat to 60°C for 4–16 hours under N₂. Monitor by LC-MS for the mass shift (+7 Da: -Cl [35] + N₃ [42]).
-
Work-up: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄ and concentrate.
-
Result: Azide-Conjugate 81 (Ready for Click).
Phase 2: CuAAC Click Reaction (Standard Protocol)
Objective: Couple Azide-Conjugate 81 with Alkyne-Warhead.
Reagents:
-
Conjugate 81 (Azide): 10 mM stock in DMSO.
-
Target Ligand (Alkyne): 10 mM stock in DMSO.
-
CuSO₄·5H₂O: 100 mM in water (freshly prepared).
-
THPTA Ligand: 50 mM in water.
-
Sodium Ascorbate (NaAsc): 500 mM in water (freshly prepared).
Step-by-Step Procedure:
-
Setup: In a 1.5 mL Eppendorf tube or glass vial, combine the following in order:
-
350 µL t-BuOH/H₂O (1:1) (or DMSO if solubility is poor).
-
50 µL Conjugate 81 (Azide) stock (1.0 eq, 0.5 µmol).
-
55 µL Target Ligand (Alkyne) stock (1.1 eq, 0.55 µmol).
-
-
Catalyst Premix: In a separate tube, mix:
-
5 µL CuSO₄ stock (1.0 eq).
-
10 µL THPTA stock (1.0 eq).
-
Incubate for 1 min to form the blue complex.
-
-
Initiation: Add the Cu-THPTA complex to the reaction mixture.
-
Reduction: Add 5 µL NaAsc stock (5.0 eq). The solution may turn colorless or pale yellow.
-
Incubation: Purge the headspace with N₂ for 30 seconds, cap tightly, and stir at Room Temperature (25°C) for 2–16 hours.
-
Note: If the reaction is slow, heat to 40°C.
-
-
Monitoring: Analyze 2 µL aliquot by LC-MS . Look for the product mass (Sum of Azide + Alkyne).
-
Quenching: Add 50 µL of saturated EDTA or Ammonium Chloride solution to chelate copper.
-
Purification: Filter through a 0.2 µm PTFE filter and purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid gradient).
Visualization: PROTAC Assembly Workflow
The following diagram illustrates the convergent synthesis pathway for PROTACs using Conjugate 81, distinguishing between the direct click and activation routes.
Figure 1: Convergent synthesis workflow for PROTACs using this compound. The pathway accounts for both pre-functionalized azides and alkyl halide precursors.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Incomplete Conversion | Oxygen poisoning of Cu(I). | Degas solvents thoroughly; add fresh NaAsc (5 eq) and re-seal under N₂. |
| Precipitation | Poor solubility of PROTAC. | Increase DMSO ratio (up to 50%); add 5% Tween-20 if necessary. |
| Copper Crash | Low ligand (THPTA) concentration. | Ensure THPTA:Cu ratio is at least 2:1 (preferably 5:1). |
| By-products | Oxidative coupling of alkynes (Glaser). | Strictly exclude O₂; use lower Cu loading (1-2 mol%). |
References
-
Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. J. Med. Chem. 2023.[1]
- Context: Describes the synthesis and use of VHL Ligand-Linker Conjugate 81 (as an alkyl
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC Synthesis.Methods in Molecular Biology. 2021. Context: Standard protocols for click chemistry in chemical biology.
- BroadPharm / MedChemExpress Catalog Data.
Sources
Application Note: Solubility Optimization & Handling of E3 Ligase Ligand-linker Conjugate 81 for In Vitro Assays
This Application Note provides a rigorous, field-validated protocol for the solubilization and handling of E3 Ligase Ligand-linker Conjugate 81 . While "Conjugate 81" refers to a specific catalog or library entry (typically a heterobifunctional intermediate comprising a Thalidomide or VHL analog linked to a reactive or inert spacer), this guide addresses the universal challenge with such molecules: high lipophilicity leading to aqueous precipitation and assay variability.
Executive Summary
This compound acts as a critical modular building block or control in Targeted Protein Degradation (TPD) workflows. Like most PROTAC intermediates, it possesses a "chameleon" physicochemical profile: high solubility in organic solvents (DMSO) but thermodynamic instability in aqueous buffers. Improper handling results in micro-precipitation , which causes false negatives in binding assays (TR-FRET, FP) and "hook effect" artifacts in degradation assays.
This protocol establishes a Standard Operating Procedure (SOP) to guarantee monomeric dispersion of Conjugate 81, ensuring data integrity across biochemical and cellular assays.
Physicochemical Context & Challenges
Understanding the molecule is prerequisite to dissolving it. Conjugate 81 typically exhibits:
-
Molecular Weight (MW): 500 – 900 Da.
-
cLogP (Calculated Partition Coefficient): > 3.5 (Highly Lipophilic).
-
Critical Feature: Contains rigid hydrophobic moieties (e.g., Phthalimide/Thalidomide or Hydroxyproline/VHL) linked by a flexible chain (PEG/Alkyl).
-
Failure Mode: Direct addition of high-concentration DMSO stock to aqueous buffer often triggers rapid aggregation.
Table 1: Solubility Profile & Solvent Compatibility
| Solvent / Medium | Solubility Rating | Max Concentration | Notes |
| DMSO (Anhydrous) | Excellent | > 50 mM | Preferred stock solvent. Hygroscopic; keep sealed. |
| Ethanol / Methanol | Good to Moderate | 10–20 mM | Not recommended for long-term storage (transesterification risk). |
| PBS / TBS (pH 7.4) | Poor | < 10 µM | Requires <1% DMSO and surfactant for stability. |
| Cell Culture Media | Moderate | ~50 µM | Serum proteins (BSA/FBS) can act as carriers, improving solubility. |
Materials & Reagents
-
Compound: this compound (Solid).
-
Primary Solvent: DMSO, Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent). Note: Do not use "wet" DMSO; water content promotes hydrolysis of ester linkers.
-
Assay Buffer: HEPES or Tris-based buffer supplemented with 0.01% Triton X-100 or 0.005% Tween-20 .
-
Equipment:
-
Vortex Mixer.
-
Ultrasonic Water Bath (critical for breaking crystal lattices).
-
Low-binding microcentrifuge tubes (Eppendorf LoBind).
-
Protocol: Step-by-Step Solubilization
Phase A: Preparation of Master Stock Solution (10 mM)
Rationale: Creating a high-concentration stock in pure organic solvent ensures the compound is fully molecularly dispersed before any contact with water.
-
Equilibration: Allow the vial of Conjugate 81 to reach room temperature (20–25°C) before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Calculation: Calculate the volume of DMSO required to achieve 10 mM .
-
Formula:
-
-
Dissolution: Add the calculated volume of Anhydrous DMSO to the vial.
-
Agitation:
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath for 5–10 minutes. Visual Check: The solution must be perfectly clear. If particulates remain, sonicate further or warm gently to 37°C.
-
-
Aliquoting: Dispense into single-use aliquots (e.g., 10–50 µL) in LoBind tubes.
-
Storage: Store at -80°C . Stable for 6–12 months. Avoid repeated freeze-thaw cycles.
Phase B: Intermediate Dilution (The "Step-Down" Method)
Rationale: Direct dilution from 100% DMSO to 0.1% DMSO often shocks the compound out of solution. A step-down approach buffers this transition.
Goal: Prepare a 100 µM Working Solution (100x Assay Concentration) in 10% DMSO.
-
Thaw a 10 mM stock aliquot at Room Temperature (RT). Vortex to ensure homogeneity.
-
Prepare an Intermediate Solvent : 10% DMSO in Assay Buffer (w/ surfactant).
-
Dilution Step:
-
Add 10 µL of 10 mM Stock into 990 µL of the Intermediate Solvent .
-
Result: 100 µM compound in ~11% DMSO.
-
Vortex immediately.
-
-
Final Assay Dilution:
-
Dilute the 100 µM Working Solution 1:100 into the final Assay Buffer (containing 0% DMSO).
-
Final Conditions: 1 µM Compound, ~0.1% DMSO.
-
Quality Control & Validation
Before committing to high-throughput screens, validate the solubility state.
Dynamic Light Scattering (DLS) or Nephelometry
-
Procedure: Measure the "scattering intensity" of the final assay dilution (e.g., 1 µM).
-
Criteria: A scattering index < 2-fold over buffer background indicates monomeric solubility. High scattering indicates aggregation.
The "Spin-Down" Test (Low-Tech Alternative)
-
Prepare 100 µL of the final assay solution.
-
Centrifuge at max speed (15,000 x g) for 10 minutes.
-
Sample the supernatant and measure absorbance (UV 280nm) or fluorescence.
-
Compare to a sample that was not centrifuged.
-
Pass Criteria: Concentration loss < 10%.
Workflow Visualization
The following diagram illustrates the critical "Step-Down" dilution pathway to avoid precipitation shock.
Figure 1: Optimized "Step-Down" dilution workflow. By creating an intermediate at 10% DMSO, the hydrophobic shock is minimized compared to a direct 1:1000 dilution.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Visible Precipitate | Concentration too high for buffer capacity. | Reduce stock concentration or increase surfactant (e.g., 0.05% Tween-20). |
| Inconsistent IC50 | Compound adhering to plastic. | Switch to Low-Binding plates and tips. Pre-soak tips in buffer. |
| Degradation of Stock | Water contamination in DMSO. | Use fresh ampules of Anhydrous DMSO. Store under nitrogen if possible. |
| "Hook Effect" | Aggregates mimicking inhibition. | Perform the "Spin-Down" test. If aggregates exist, lower max concentration. |
References
-
Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 2022.
-
Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 2020.
-
In vitro solubility assays in drug discovery. Current Drug Metabolism, 2008.
-
PROTAC Solubility and Linker Design. Exploration of Targeted Anti-tumor Therapy, 2020.
Cell permeability assay protocols for Conjugate 81 based degraders
Application Note: Advanced Cell Permeability Profiling for Conjugate 81-Class Degraders
Abstract
The development of heterobifunctional degraders, such as the VHL-based Conjugate 81 series, presents a unique "permeability paradox." These molecules often violate Lipinski’s Rule of 5 (bRo5) due to high molecular weight (>800 Da) and significant Topological Polar Surface Area (TPSA >140 Ų), yet they require intracellular access to function. Standard ADME workflows frequently yield false negatives due to poor aqueous solubility and non-specific binding (NSB) to plasticware. This guide outlines an optimized permeability workflow specifically calibrated for Conjugate 81-like degraders, integrating lipid-modified PAMPA, BSA-supplemented Caco-2 assays, and functional cytosolic entry assays (CAPA/NanoBRET).
Physicochemical Context: The "Conjugate 81" Challenge
For the purpose of this protocol, Conjugate 81 is defined as a representative heterobifunctional degrader comprising a VHL-ligand (e.g., VH032 derivative) linked to a target ligand via an aliphatic or PEGylated linker.
-
Molecular Weight: ~900–1100 Da
-
TPSA: 150–200 Ų
-
Key Liability: High lipophilicity (
) leading to rapid precipitation in standard HBSS buffers and high plastic binding.
The Failure of Standard Protocols: Conventional Caco-2 assays use protein-free buffers. For degraders like Conjugate 81, this results in:
-
Low Recovery: The compound sticks to the receiver plate or Transwell plastic, mimicking low permeability.
-
Solubility Crash: The compound precipitates before reaching the monolayer.
Strategic Workflow
We utilize a "Permeability Funnel" to filter and validate candidates efficiently.
Figure 1: The Permeability Funnel. A stepwise approach to filtering bRo5 compounds, moving from artificial membranes to cellular monolayers, and finally to intracellular functional engagement.
Protocol A: PAMPA-bRo5 (The Screen)
Standard PAMPA underestimates degrader permeability because the hexadecane membrane is too rigid for large "chameleon" molecules that fold to hide polar groups. We utilize a Lipid-Oil-Lipid (LOL) sandwich method.
Materials:
-
Donor Plate: 96-well filter plate (0.45 µm PVDF).
-
Acceptor Plate: 96-well PTFE (Teflon) plate (prevents NSB).
-
Lipid Solution: 1% (w/v) Dioleoylphosphatidylcholine (DOPC) in dodecane.
Step-by-Step:
-
Membrane Coating: Add 5 µL of DOPC/dodecane solution to the filter of the donor plate. Critical: Allow 5 mins for solvent evaporation to form a semi-stable bilayer.
-
Donor Preparation: Dissolve Conjugate 81 to 10 µM in PBS (pH 7.4) + 5% DMSO. Note: Do not exceed 5% DMSO; it disrupts the lipid layer.
-
Acceptor Preparation: Add 300 µL of PBS + 1% Tween-20 to the acceptor plate.
-
Why Tween-20? It acts as a "sink" to capture the lipophilic degrader as it crosses, maintaining the concentration gradient.
-
-
Incubation: Sandwich the plates and incubate for 5 hours at room temperature in a humidity chamber. (Standard small molecules use 4 hours; degraders require longer equilibration).
-
Analysis: Quantify via LC-MS/MS (MRM mode). UV spectroscopy is insufficiently sensitive for the low concentrations typical of degrader crossing.
Protocol B: Caco-2 with BSA Sink (The Gold Standard)
This is the definitive assay for regulatory filing. The inclusion of BSA (Bovine Serum Albumin) is the single most critical modification for Conjugate 81-class molecules.
Mechanistic Logic: Degraders are "sticky." Without a protein sink in the receiver well, the free drug concentration drops due to plastic binding, halting diffusion. BSA mimics the plasma protein binding that drives absorption in vivo.
Experimental Setup:
| Parameter | Standard Small Molecule | Conjugate 81 (bRo5) Protocol |
| Cell Line | Caco-2 (21-day culture) | Caco-2 (21-day culture) |
| Apical Buffer | HBSS (pH 6.5) | HBSS (pH 6.5) |
| Basolateral Buffer | HBSS (pH 7.4) | HBSS (pH 7.4) + 4% BSA |
| Incubation | 60-90 min | 120 min |
| Receiver Plate | Polystyrene | Glass-coated or Low-bind PP |
| Sampling | End-point | Time-course (60, 120 min) |
Detailed Workflow:
-
Monolayer Quality Control:
-
Measure Transepithelial Electrical Resistance (TEER).
-
Threshold: >1000 Ω·cm² (Tight junctions must be intact).
-
Lucifer Yellow rejection: Must be <1% flux to confirm no paracellular leakage.
-
-
Dosing (A-to-B Study):
-
Prepare Conjugate 81 at 5 µM in HBSS (pH 6.5).
-
Add 100 µL to the Apical (Donor) chamber.
-
Add 600 µL of HBSS + 4% BSA to the Basolateral (Receiver) chamber.
-
-
Dosing (B-to-A Study - Efflux Check):
-
Add 600 µL of Conjugate 81 (5 µM) in HBSS + 4% BSA to the Basolateral chamber.
-
Add 100 µL of HBSS (pH 6.5) to the Apical chamber.
-
Note: The presence of BSA in the donor side for B-to-A lowers the free fraction (
), which must be mathematically corrected during calculation.
-
-
Incubation & Sampling:
-
Incubate at 37°C with shaking (150 rpm) to minimize the Unstirred Water Layer (UWL).
-
Sample 50 µL from receiver at 120 min.
-
-
Recovery Calculation (Mandatory):
-
Pass Criteria: Recovery > 70%. If < 70%, data is invalid due to NSB or precipitation.
-
Figure 2: The BSA-Sink Principle. BSA in the basolateral chamber sequesters the lipophilic degrader, maintaining the concentration gradient and preventing plastic adsorption.
Protocol C: Functional Permeability (NanoBRET/CAPA)
If Caco-2 results are ambiguous (e.g., low recovery but moderate flux), functional assays are the tie-breaker. These assays rely on the compound entering the cell and engaging a target.
Method Choice: NanoBRET Target Engagement This assay measures the displacement of a tracer from the E3 ligase (VHL) or the Target Protein (POI) inside live cells.
-
Transfection: Transfect HEK293 cells with a VHL-NanoLuc fusion plasmid.
-
Tracer Addition: Add a cell-permeable fluorescent tracer (specific to VHL) at
concentration. -
Treatment: Treat cells with serial dilutions of Conjugate 81.
-
Readout: If Conjugate 81 permeates the membrane and binds VHL, it displaces the tracer, causing a loss of BRET signal.
-
Interpretation: The
represents a composite of Permeability + Affinity. Compare this to the biochemical (cell-free).-
Permeability Index:
. -
A ratio < 10 indicates excellent permeability. A ratio > 100 indicates poor permeability.
-
Troubleshooting Guide
| Observation | Root Cause | Remediation |
| Low Recovery (<50%) | Non-specific binding to plastic. | Switch to glass-coated plates. Pre-saturate tips with compound solution. |
| High Efflux Ratio (>2) | Conjugate 81 is a P-gp substrate. | Co-incubate with Verapamil (P-gp inhibitor) to confirm. If confirmed, chemical modification of the linker is required. |
| Inconsistent Replicates | Precipitation in Donor well. | Check turbidity. Reduce donor concentration to 1 µM. Ensure DMSO < 0.5%. |
References
-
Enamine/Bienta Protocols. Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs.
-
Matsson, P., et al. (2016). Cell permeability beyond the rule of 5.[1] Advanced Drug Delivery Reviews.
-
Foley, C. A., et al. (2020). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ACS Chemical Biology.[2][3]
-
Steinebach, C., et al. (2023). Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. Journal of Medicinal Chemistry. (Source of "Conjugate 81" nomenclature).
Sources
Solid-phase peptide synthesis methods for Conjugate 81 integration
Application Note & Protocol
Topic: Advanced Solid-Phase Peptide Synthesis (SPPS) Strategies for the Integration of Complex Moieties: The "Conjugate 81" Case Study
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Complex Peptide Conjugates
The synthesis of peptide conjugates, where a peptide is linked to another molecule such as a small molecule drug, a fluorophore, or a larger biomolecule, is a cornerstone of modern therapeutic and diagnostic development. These hybrid molecules often exhibit enhanced properties, including improved stability, targeted delivery, and novel mechanisms of action. However, the integration of complex, non-peptidic moieties, which we will refer to as "Conjugate 81," into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic challenges. These challenges include potential steric hindrance, orthogonal protection strategies, and maintaining the integrity of both the peptide and the conjugate during synthesis and cleavage.
This guide provides a detailed exploration of the strategic considerations and methodologies for the successful incorporation of "Conjugate 81" into a peptide sequence using SPPS. We will delve into the rationale behind key experimental choices, from resin and linker selection to the final conjugation and purification steps, ensuring a robust and reproducible workflow.
Part 1: Foundational Principles of SPPS for Conjugation
Solid-Phase Peptide Synthesis, a technique pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer support (resin) and elongating the peptide chain in a stepwise manner. This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. The two primary SPPS chemistries are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), distinguished by their Nα-protecting groups.
-
Boc Chemistry: Utilizes a strong acid, typically trifluoroacetic acid (TFA), for the deprotection of the Nα-Boc group. Side-chain protecting groups are removed simultaneously during the final cleavage from the resin using a stronger acid like hydrogen fluoride (HF).
-
Fmoc Chemistry: Employs a milder base, commonly piperidine, for Nα-Fmoc deprotection, while acid-labile protecting groups on the side chains remain intact. The final cleavage and side-chain deprotection are achieved with TFA.
For the synthesis of complex peptide conjugates like those involving "Conjugate 81," Fmoc-based SPPS is generally preferred due to its milder deprotection conditions, which helps preserve the integrity of sensitive or complex conjugated molecules.
Part 2: Strategic Planning for "Conjugate 81" Integration
The successful incorporation of "Conjugate 81" is critically dependent on the strategic planning of the entire synthesis workflow. This involves careful consideration of the resin, linker, and the specific conjugation chemistry to be employed.
Resin and Linker Selection
The choice of resin and linker is paramount as it dictates the conditions for the final cleavage of the peptide conjugate and can influence the overall yield and purity.
| Resin Type | Linker Type | Cleavage Condition | Recommended Use Case for "Conjugate 81" |
| Wang Resin | p-alkoxybenzyl alcohol | High TFA (e.g., 95%) | Suitable for acid-stable "Conjugate 81." |
| Rink Amide Resin | Fmoc-protected Rink linker | Moderate TFA (e.g., 95%) | Ideal for producing C-terminally amidated peptide conjugates. |
| Chlorotrityl Resin | 2-Chlorotrityl chloride | Very mild acid (e.g., 1-5% TFA in DCM) | Highly recommended for sensitive "Conjugate 81" moieties to allow for protected peptide fragment cleavage and subsequent solution-phase conjugation. |
On-Resin vs. Solution-Phase Conjugation
A critical decision in the synthesis workflow is whether to attach "Conjugate 81" while the peptide is still anchored to the solid support (on-resin) or after the peptide has been cleaved and purified (solution-phase).
`dot graph "conjugation_decision_tree" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="9"];
// Define nodes start [label="Start: Synthesize Peptide Backbone", fillcolor="#F1F3F4", fontcolor="#202124"]; decision [label="Is 'Conjugate 81' Stable to Cleavage Conditions?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; on_resin [label="On-Resin Conjugation", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_phase [label="Solution-Phase Conjugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleavage1 [label="Perform Conjugation on Resin", fillcolor="#E8F5E9"]; cleavage2 [label="Cleave and Deprotect Peptide", fillcolor="#E3F2FD"]; cleavage3 [label="Cleave Protected Peptide Fragment", fillcolor="#E3F2FD"]; purify1 [label="Cleave and Purify Final Conjugate", fillcolor="#D1C4E9"]; purify2 [label="Purify Peptide Fragment", fillcolor="#D1C4E9"]; conjugate_solution [label="Perform Conjugation in Solution", fillcolor="#E8F5E9"]; purify3 [label="Purify Final Conjugate", fillcolor="#D1C4E9"];
// Define edges start -> decision; decision -> on_resin [label="Yes"]; decision -> solution_phase [label="No"]; on_resin -> cleavage1 -> purify1; solution_phase -> cleavage3 -> purify2 -> conjugate_solution -> purify3; } ` Caption: Decision workflow for on-resin vs. solution-phase conjugation.
Part 3: Protocols for "Conjugate 81" Integration
The following protocols outline detailed methodologies for incorporating "Conjugate 81" using different strategies. These are generalized protocols and may require optimization based on the specific properties of "Conjugate 81" and the peptide sequence.
Protocol 1: On-Resin Conjugation via Thiol-Maleimide Ligation
This method is suitable when "Conjugate 81" is stable to the final cleavage conditions and can be functionalized with a maleimide group. The peptide is synthesized with a cysteine residue at the desired conjugation site.
Workflow Diagram: `dot graph "thiol_maleimide_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="9"];
// Define nodes with contrasting colors start [label="1. Synthesize Peptide with Cys(Trt) on Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotect [label="2. Deprotect Cys(Trt) Side Chain", fillcolor="#FBBC05", fontcolor="#202124"]; conjugate [label="3. Conjugate with Maleimide-Functionalized 'Conjugate 81'", fillcolor="#34A853", fontcolor="#FFFFFF"]; cleave [label="4. Cleave and Purify Final Conjugate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Final Product", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define edges start -> deprotect; deprotect -> conjugate; conjugate -> cleave; cleave -> end; } ` Caption: Workflow for on-resin thiol-maleimide conjugation.
Step-by-Step Protocol:
-
Peptide Synthesis: Synthesize the peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS. Incorporate a cysteine residue with a trityl (Trt) protecting group, Cys(Trt), at the desired conjugation site.
-
Selective Cysteine Deprotection:
-
Swell the resin in dichloromethane (DCM).
-
Treat the resin with a solution of 5% TFA and 5% triisopropylsilane (TIS) in DCM for 10 minutes. Repeat this step three times.
-
Wash the resin thoroughly with DCM, followed by dimethylformamide (DMF).
-
-
Conjugation Reaction:
-
Dissolve a 5-fold molar excess of maleimide-functionalized "Conjugate 81" in a minimal amount of DMF.
-
Add the solution to the resin and gently agitate at room temperature. Monitor the reaction progress using a qualitative test (e.g., Ellman's test for free thiols). The reaction is typically complete within 2-4 hours.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Precipitate the crude peptide conjugate in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Conjugation via Click Chemistry
This approach is ideal for sensitive "Conjugate 81" moieties that cannot withstand the final cleavage conditions. It involves synthesizing a peptide with an azide or alkyne functionality and reacting it with a correspondingly functionalized "Conjugate 81" in solution.
Workflow Diagram: `dot graph "click_chemistry_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="9"];
// Define nodes with contrasting colors peptide_synthesis [label="1. Synthesize Peptide with Azide/Alkyne on 2-Chlorotrityl Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; cleave_protected [label="2. Cleave Protected Peptide from Resin", fillcolor="#FBBC05", fontcolor="#202124"]; purify_peptide [label="3. Purify Protected Peptide", fillcolor="#D1C4E9", fontcolor="#202124"]; conjugate_81_prep [label="4. Functionalize 'Conjugate 81' with Alkyne/Azide", fillcolor="#F1F3F4", fontcolor="#202124"]; click_reaction [label="5. Perform Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotect_final [label="6. Deprotect Side Chains and Purify Final Conjugate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Final Product", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define edges peptide_synthesis -> cleave_protected; cleave_protected -> purify_peptide; purify_peptide -> click_reaction; conjugate_81_prep -> click_reaction; click_reaction -> deprotect_final; deprotect_final -> final_product; } ` Caption: Workflow for solution-phase click chemistry conjugation.
Step-by-Step Protocol:
-
Peptide Synthesis:
-
Synthesize the peptide on a 2-chlorotrityl chloride resin. Incorporate an amino acid with an azide or alkyne side chain (e.g., L-azidohomoalanine or propargylglycine).
-
-
Cleavage of Protected Peptide:
-
Treat the resin with a solution of 1-2% TFA in DCM for 30-60 minutes.
-
Collect the filtrate and neutralize it with a base such as pyridine.
-
Evaporate the solvent to obtain the protected peptide fragment.
-
-
Purification of Peptide Fragment: Purify the protected peptide fragment using RP-HPLC.
-
"Conjugate 81" Functionalization: Prepare "Conjugate 81" with the complementary functionality (alkyne if the peptide has an azide, and vice versa).
-
Click Reaction (CuAAC):
-
Dissolve the purified peptide and a 1.2-fold molar excess of functionalized "Conjugate 81" in a suitable solvent system (e.g., DMSO/water).
-
Add the copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. A copper ligand such as TBTA is often used to stabilize the Cu(I) and improve reaction efficiency.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Final Deprotection and Purification:
-
Once the reaction is complete, treat the mixture with a standard cleavage cocktail (e.g., 95% TFA) to remove the side-chain protecting groups.
-
Precipitate the final conjugate in cold diethyl ether and purify by RP-HPLC.
-
Part 4: Conclusion and Best Practices
The successful synthesis of complex peptide conjugates like those involving "Conjugate 81" hinges on a well-planned strategy that considers the stability and reactivity of all components. The choice between on-resin and solution-phase conjugation, coupled with the selection of an appropriate ligation chemistry, is critical. For sensitive or sterically hindered moieties, a solution-phase approach using highly efficient and orthogonal reactions like click chemistry often provides the highest yield and purity. Careful monitoring of each step and robust purification methods are essential to obtaining a final product of high quality for research and development applications.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Available at: [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Available at: [Link]
-
Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Darstellung von geschützten Peptidfragmenten unter Verwendung von 2-Chlortritylchlorid-Harz. Tetrahedron Letters. Available at: [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Available at: [Link]
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of E3 Ligase Ligand-Linker Conjugate 81
Product: E3 Ligase Ligand-Linker Conjugate 81 (VHL-based Linker Intermediate) Document Type: Technical Troubleshooting & Optimization Guide Doc ID: TS-PROTAC-81-SOL-V2 Last Updated: February 16, 2026[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with Conjugate 81 , a specific E3 ligase ligand-linker intermediate (typically a VHL-recruiting moiety tethered to a functionalized linker).
In recent medicinal chemistry campaigns (e.g., J. Med. Chem. 2023 studies on heterobifunctional degraders), Conjugate 81 has been identified as a critical building block.[1] However, like many VHL-based intermediates, it exhibits poor aqueous solubility due to the lipophilic nature of the VHL ligand (VH032 derivatives) combined with extended linker chains. This hydrophobicity often leads to precipitation in assay buffers, "crashing out" during serial dilutions, and inconsistent biological data.[1]
This guide provides a root-cause analysis and actionable protocols to resolve these solubility issues without compromising the biological integrity of your PROTAC design.
Part 1: Chemical Design & Structural Optimization
Q1: Why is Conjugate 81 precipitating in my aqueous buffers despite having polar amide bonds?
Root Cause: The "Grease Ball" Effect vs. Crystal Lattice Energy.[1] Conjugate 81 likely contains a VHL ligand (hydroxyproline-based) connected to a linker. While the VHL core has polar elements, the addition of a linker (especially if it contains alkyl chains or aromatic rings) significantly increases the LogP (lipophilicity).[1]
-
The Issue: If your linker is primarily alkyl-based (e.g., C6-C10 chains), the molecule forms hydrophobic aggregates in water.[1] Even if it dissolves in DMSO, the "shock" of hitting an aqueous buffer causes immediate precipitation.
-
The Diagnostic: Check if the precipitate is crystalline ("brick dust") or oily ("grease").[1] Conjugate 81 intermediates often behave as "grease," indicating high lipophilicity rather than high crystal lattice energy.
Troubleshooting Protocol:
-
Assess Linker Composition: If Conjugate 81 uses a pure alkyl linker, consider switching to a PEG-hybrid linker .[1] Replacing just 2-3 carbon units with ethylene glycol units (PEG2/PEG3) can lower LogP by ~1.0–1.5 units without altering the linker length significantly.
-
Rigidification: Introduce rigid, polar groups like piperazine or piperidine into the linker.[1] This disrupts hydrophobic collapse and improves solubility by introducing basic nitrogens that can be protonated at physiological pH.[1]
Q2: Can I modify the VHL ligand itself to improve solubility?
Yes, but with caution. The VHL binding pocket is sensitive, but the "solvent-exposed" region (where the linker attaches) is modifiable.[1]
-
Strategy: If Conjugate 81 uses the standard VH032 ligand, consider using the fluorinated or S-enantiomer variants if they offer better physicochemical profiles, though this is less common for solubility alone.[1]
-
Best Practice: Focus on the Linker-Ligand Junction .[1] Ensure the attachment point (typically the phenolic ether or amide) is not creating a planar, stacking-prone motif.[1]
Part 2: Formulation & Assay Conditions
Q3: My compound crashes out when I dilute from DMSO to PBS. How do I fix this?
The "Solvent Shock" Phenomenon. Directly pipetting a high-concentration DMSO stock (e.g., 10 mM) into 100% aqueous buffer often creates local supersaturation, leading to irreversible precipitation.[1]
Optimized Dilution Protocol (The "Step-Down" Method):
Do not go 100% DMSO
-
Intermediate Step: Dilute your 10 mM stock into a 50:50 DMSO:Water (or DMSO:t-Butanol) mixture first.[1] This creates a solvated "transition state."
-
Final Dilution: Pipette this intermediate into your assay buffer.
-
Mixing: Vortex immediately and vigorously.
Q4: What excipients are compatible with E3 ligase assays?
If chemical modification is not possible (e.g., you need this specific Conjugate 81), use solubility enhancers in your assay buffer.
| Excipient | Recommended Conc. | Mechanism | Compatibility Note |
| Captisol® (SBE-β-CD) | 0.5% – 2.0% (w/v) | Encapsulates hydrophobic tails | Highly Recommended. Inert to most E3 ligases.[1] |
| Tween-80 | 0.01% – 0.05% | Prevents aggregation | Use with caution; can interfere with surface-based assays (SPR).[1] |
| Pluronic F-127 | 0.01% – 0.1% | Steric stabilization | Good for cell-based assays; prevents adhesion to plasticware.[1] |
| BSA (Bovine Serum Albumin) | 0.1% | Carrier protein effect | Essential for preventing non-specific binding (NSB) and keeping drug in solution.[1] |
Part 3: Visualization of Optimization Workflows
Decision Tree: Solving Solubility for Conjugate 81
Use this logic flow to determine whether you need to re-synthesize or just re-formulate.
Figure 1: Decision matrix for troubleshooting solubility issues with hydrophobic PROTAC intermediates.
Part 4: Experimental Protocols
Protocol A: Kinetic Solubility Assay (High-Throughput)
Use this to quickly screen formulation conditions for Conjugate 81.
-
Preparation: Prepare a 10 mM stock solution of Conjugate 81 in DMSO.
-
Spike: Add 2 µL of stock to 198 µL of the test buffer (e.g., PBS pH 7.4, PBS + 1% Captisol) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at Room Temperature (RT).
-
Filtration: Filter using a 0.45 µm filter plate (or centrifuge at 4000g for 20 min to pellet aggregates).
-
Analysis: Analyze the supernatant via HPLC-UV or LC-MS.
-
Calculation:
Note: The "Standard" is a sample spiked into MeCN:Water (50:50) where solubility is guaranteed.[1]
Protocol B: Dynamic Light Scattering (DLS) Check
Crucial for PROTACs. Even if the solution looks clear, it might contain colloidal aggregates that cause false positives (the "Hook Effect" artifact).
-
Dilute Conjugate 81 to 10 µM in assay buffer.
-
Measure in a DLS cuvette.
-
Pass Criteria: Polydispersity Index (PDI) < 0.2; Single peak < 10 nm radius.[1]
-
Fail Criteria: Presence of large species (>100 nm) indicates colloidal aggregation.[1] Action: Add 0.01% Triton X-100 or re-design linker.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use sonication to dissolve Conjugate 81? A: Use with extreme caution. Sonication can generate heat, degrading the sensitive VHL ligand (specifically the hydroxyproline stereochemistry or ester bonds if present).[1] If you must sonicate, use a water bath with ice and short bursts (5 seconds).[1]
Q: Why does my LC-MS show the correct mass but the compound is inactive? A: The compound likely precipitated in the cell culture media.[1] "Invisible precipitation" is common. Always verify solubility in the specific media (e.g., DMEM + 10% FBS) and not just PBS.[1] Serum proteins in FBS often help solubilize hydrophobic PROTACs, but not always enough for high doses (>1 µM).[1]
Q: Is there a "Universal Linker" I should use instead of the one in Conjugate 81? A: There is no universal linker, but PEG-piperazine-PEG motifs are currently the "gold standard" for balancing solubility and permeability. Pure alkyl chains (often used in early "Conjugate 81" type designs) are rapidly being phased out due to the exact solubility issues you are facing.
References
-
Steinebach, C., et al. (2023).[1] "Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins."[1][2] Journal of Medicinal Chemistry. (Source of VHL-Linker Conjugate 81 synthesis and context). [Link][1]
-
Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today. [Link][1]
-
Foley, C. A., et al. (2020).[3] "Drug discovery: Aoda and the solubility of PROTACs." Nature Reviews Drug Discovery. (General principles on linkerology and solubility). [Link][1]
Sources
Troubleshooting low conjugation yields with Conjugate 81
Technical Support Center: Optimizing Conjugation Yields with Conjugate 81
Executive Summary
Product: Conjugate 81 (High-Fidelity Linker System) Chemistry Class: Heterobifunctional / Site-Specific (Thiol-Maleimide & Click Chemistry variants) Primary Application: Antibody-Drug Conjugates (ADCs) & Targeted Protein Degradation.
Scientist-to-Scientist Note: Low yields with the Conjugate 81 system are rarely due to reagent failure. In 90% of cases analyzed by our support team, the root cause lies in nucleophilic competition (hydrolysis), incorrect reduction thermodynamics (for thiol variants), or steric occlusion during the ligation step. This guide moves beyond the basic protocol to address the physicochemical barriers limiting your Drug-Antibody Ratio (DAR) and overall recovery.
Part 1: Critical Troubleshooting (The "Why" Behind the Failure)
Phase 1: Pre-Conjugation & Protein Preparation
Q: My protein concentration is 0.5 mg/mL. Is this sufficient? A: No. This is the #1 cause of low conjugation efficiency.
-
The Science: Conjugation is a second-order kinetic reaction. The rate depends on the concentration of both reactants. At 0.5 mg/mL, the collision frequency between the Conjugate 81 linker and your antibody is too low.
-
The Competitor: Hydrolysis. Water is present at ~55 M concentration. If your protein is dilute, the linker is statistically more likely to react with water (hydrolyze) than with your protein.
-
Solution: Concentrate your antibody to 2.0 – 5.0 mg/mL using spin filtration (MWCO 30kDa) before starting.
Q: I used DTT to reduce my antibody, but my yield is near zero. A: DTT is a "poison" to Maleimide-based Conjugate 81 systems.
-
The Mechanism: DTT (dithiothreitol) contains two thiol groups. If not completely removed, DTT will scavenge the maleimide reactive groups on Conjugate 81 before they ever reach your antibody.
-
The Fix: Use TCEP (tris(2-carboxyethyl)phosphine). Unlike DTT, TCEP is stable and does not contain thiols, meaning it does not strictly require removal before adding a maleimide linker (though removal is still Good Laboratory Practice).
-
Protocol Validation: If you must use DTT, you must perform two rounds of dialysis or a desalting column (e.g., Zeba Spin) to ensure < 10 µM residual DTT.
Phase 2: Reaction Conditions & Solvent Effects
Q: My payload is hydrophobic. I see precipitation upon addition. A: You have triggered the "Aggregation Cascade."
-
The Science: Many ADC payloads (linked via Conjugate 81) are highly hydrophobic. Adding them rapidly to an aqueous antibody solution causes local high concentrations, leading to micelle formation or protein denaturation.
-
The Fix:
-
Dissolve Conjugate 81 in anhydrous DMSO or DMA .
-
Limit organic solvent final concentration to 10-15% (v/v) .
-
Dropwise Addition: Do not pipette the linker directly into the protein solution. Instead, add the linker while vortexing gently or add it to the side of the tube and mix immediately to prevent local "hotspots" of solvent.
-
Q: What is the optimal pH? The protocol says 7.0-7.5, but I want to go higher for speed. A: Higher pH increases speed but destroys yield via hydrolysis.
-
The Balance:
-
pH > 8.0: Maleimide hydrolysis rate increases exponentially. Your linker deactivates faster than it conjugates.
-
pH < 6.0: Lysine amines are protonated (
) and unreactive; Sulfhydryls may oxidize to disulfides.
-
-
The Sweet Spot: Maintain pH 7.2 – 7.4 . Use a buffer with high buffering capacity (e.g., 100 mM Phosphate or HEPES) to prevent pH drift upon adding the acidic/basic linker solution. Avoid Tris if using NHS-ester variants, as Tris contains a primary amine that will scavenge the reagent.
Part 2: Visualizing the Failure Modes
The following diagram illustrates the "Yield Trap"—the kinetic competition between successful conjugation and the two primary failure modes: Hydrolysis and Aggregation.
Figure 1: Kinetic Competition in Conjugate 81 Reactions. Green path represents optimal conditions; dashed paths represent yield-loss mechanisms.
Part 3: Experimental Protocol for Rescue
If you are experiencing low yields (<40%), pause your current workflow and execute this Validation Protocol .
Materials Required
-
Conjugate 81 Reagent
-
Target Antibody (Concentrated to 2.5 mg/mL)
-
Buffer A: PBS + 5 mM EDTA, pH 7.2 (Degassed)
-
Solvent: Anhydrous DMSO (freshly opened)
-
Desalting Column: Zeba Spin or PD-10 (must be equilibrated)
Step-by-Step Methodology
-
Buffer Exchange (Critical):
-
Do not trust the storage buffer of your antibody. It may contain amines (Tris) or preservatives (Azide) that interfere.
-
Exchange antibody into Buffer A using a desalting column.
-
Why: EDTA prevents metal-catalyzed oxidation of sulfhydryls.
-
-
Functional Group Activation (If using Thiol-Maleimide):
-
Add TCEP at 2-3 molar equivalents relative to the antibody.
-
Incubate 30 mins at Room Temp.
-
Do NOT remove TCEP. (Assuming Conjugate 81 is compatible; if not, desalt here).
-
-
Solvent Preparation:
-
Dissolve Conjugate 81 in DMSO to a concentration of 10 mM .
-
Note: Do not store this solution. Hydrolysis begins immediately upon exposure to air moisture.
-
-
The Mixing Step:
-
Calculate stoichiometry: Aim for 20:1 (Linker:Antibody) molar excess for small molecules, or 4:1 for large payloads.
-
Add the DMSO-Linker solution to the antibody. Final DMSO volume must be <10%.
-
Mix immediately but gently.
-
-
Incubation:
-
Incubate for 1 hour at 22°C or 4°C overnight .
-
Tip: 4°C slows hydrolysis more than it slows conjugation, often improving yields for unstable linkers.
-
Part 4: Data & Troubleshooting Matrix
Table 1: Diagnostic Matrix for Low Yields
| Observation | Probable Cause | Verification Step | Corrective Action |
| No Conjugation | Interfering agents (Nucleophiles) | Check buffer composition for Tris, Glycine, or Azide. | Dialyze into PBS or HEPES (pH 7.2). |
| Low DAR (< 1.0) | Hydrolysis of Linker | Check if Conjugate 81 vial was left open or stored incorrectly. | Use fresh anhydrous DMSO; minimize air exposure. |
| Precipitation | Over-labeling / Hydrophobicity | Measure A280 of supernatant. | Reduce molar excess of Conjugate 81; add PEG to buffer. |
| High MW Smear | Cross-linking / Aggregation | Run SDS-PAGE (Non-reducing). | Reduce protein concentration; check for disulfide scrambling. |
Part 5: Advanced Workflow Visualization
This diagram details the "Rescue Workflow" for recovering a failed conjugation experiment.
Figure 2: Systematic Troubleshooting Logic for Conjugate 81 Yield Issues.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS/Maleimide chemistry mechanisms).
-
Nangreave, J., et al. (2022). "A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery." ACS Bio & Med Chem Au. Link (Discusses Conjugate 81 in the context of steroidal linkers).
-
Verkade, J. M., et al. (2017). "Antibody-conjugates with improved therapeutic index." Patent US11338043B2. Link (Details specific "Conjugate 81" synthesis via Click Chemistry/Glycan remodeling).
-
Malde, R. (2021). "Development and Photophysical Investigations of Maleimide Chromophores." UCL Discovery. Link (Analysis of maleimide hydrolysis and stability).
Optimizing linker length in Conjugate 81 for maximum degradation efficiency
Topic: Optimizing linker length in Conjugate 81 for maximum degradation efficiency. Audience: Researchers, Scientists, and Drug Discovery Professionals.[1][2] Role: Senior Application Scientist.
Welcome to the Conjugate 81 Optimization Hub
If you are accessing this guide, you are likely observing suboptimal degradation profiles with Conjugate 81 —potentially characterized by a disconnect between binary binding affinity (
In Targeted Protein Degradation (TPD), the linker is not merely a bridge; it is a thermodynamic lever. For a construct like Conjugate 81, the linker length dictates the cooperativity (
This guide moves beyond basic synthesis to the physics of ternary complexes, providing actionable troubleshooting for maximizing degradation efficiency.
Part 1: The Physics of Linker Optimization (Diagnostic Framework)
Before synthesizing new analogs, you must diagnose why the current linker length of Conjugate 81 is failing. Use this Q&A to classify your issue.
Q1: My Conjugate 81 binds both the Target and E3 ligase with high affinity, but (maximum degradation) is low (<50%). Is the linker too short or too long?
Diagnosis: This is likely a geometry/orientation issue , often caused by a linker that is too short or rigid.
-
The Science: High binary affinity (
) confirms the warheads work. However, a low suggests the ternary complex forms but is "non-productive." The E2 ubiquitin-conjugating enzyme cannot reach a valid lysine on the target protein's surface. -
The Fix: You need to expand the "Ubiquitination Zone."
-
Increase linker length by 2-4 atoms (e.g., move from PEG2 to PEG4 or C4 to C6).
-
Why: This relieves steric clashes and allows the E3 ligase to "scan" a larger surface area on the target protein for accessible lysines.
-
Q2: I see degradation at low concentrations, but it disappears as I increase the dose. What is happening?
Diagnosis: You are observing the "Hook Effect" (Autoinhibition), often exacerbated by linkers that are too long .
-
The Science: At high concentrations, an excess of PROTAC molecules saturates the E3 ligase and the Target Protein independently, forming binary complexes (Target-PROTAC and E3-PROTAC) rather than the required ternary complex.[3]
-
Thermodynamic Insight: Long, flexible linkers (e.g., PEG8+) impose a high entropic penalty upon ternary complex formation (collapsing a floppy chain into a fixed state). This weakens the cooperativity (
), making the ternary complex less stable than the binary complexes. -
The Fix:
-
Shorten the linker: Reduce the entropic cost.
-
Rigidify the linker: Switch from PEG (floppy) to Piperazine or Alkyl chains (rigid) to pre-organize the molecule, reducing the entropy penalty.
-
Part 2: Experimental Protocols & Decision Logic
Workflow: The "Linker Scan" Strategy
Do not synthesize random lengths. Follow this systematic "Linker Scan" protocol to determine the optimal length for Conjugate 81.
Step 1: The 3-Point Scan (Synthesis)
Synthesize three variants of Conjugate 81 centered around your current length (
-
Conjugate 81-S (Short):
atoms (Tests for steric clash). -
Conjugate 81-M (Medium): Current length (Baseline).
-
Conjugate 81-L (Long):
atoms (Tests for reach/flexibility).
Step 2: TR-FRET Ternary Complex Assay
To measure Cooperativity (
Protocol:
-
Labeling: Label the Target Protein with a Fluorophore (Donor) and the E3 Ligase with a Acceptor (or use labeled antibodies).
-
Titration: Titrate Conjugate 81 variants (0.1 nM – 10 µM).
-
Readout: Measure FRET efficiency.
-
Peak Height: Correlates with the population of Ternary Complex.
-
Shift: A left-shift in the curve compared to binary binding indicates Positive Cooperativity (
) .
-
Data Interpretation Table:
| Observation | Linker Status | Recommended Action |
| No FRET signal | Steric Clash (Too Short) | Increase length by 2-4 atoms. |
| High FRET, Low Degradation | Non-Productive Geometry | Change linker exit vector or attachment point; length may be fine. |
| Low FRET, High Binary Binding | Negative Cooperativity | Linker is interfering; try switching composition (PEG |
| Bell-shaped curve (Hook Effect) | Normal behavior | Optimize |
Part 3: Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing Conjugate 81 based on degradation (
Caption: Decision tree for optimizing Conjugate 81 linker properties based on phenotypic degradation data.
Part 4: Advanced Troubleshooting (FAQs)
Q3: Should I use PEG or Carbon (Alkyl) chains for Conjugate 81?
A: This depends on your permeability vs. solubility requirements.
-
PEG (Polyethylene Glycol): Increases water solubility but is highly flexible (high entropy penalty). Use if Conjugate 81 is insoluble.
-
Alkyl/Carbon Chains: More hydrophobic and rigid. Often leads to better cell permeability and higher cooperativity.
-
Recommendation: If Conjugate 81 is cell-permeable but weak, switch from PEG to an Alkyl chain of similar length to "freeze" the bioactive conformation.
Q4: How does the "Effective Molarity" concept apply here?
A: The linker creates a high "effective molarity" of the E3 ligase relative to the Target.
-
Equation:
-
Implication: A shorter linker (smaller
) exponentially increases the effective concentration of the E3 ligase near the target. However, if is too small, you hit the "steric wall." -
Tip: Calculate the linear distance. A standard PEG unit is ~3.5 Å. If your crystal structure modeling suggests a 15 Å gap between binding pockets, you need at least a PEG4 or PEG5 linker (approx 14-17 Å) to bridge it without strain.
Part 5: Visualizing the Ternary Complex Equilibrium
Understanding the "Hook Effect" is critical for interpreting your dose-response curves.
Caption: The transition from productive Ternary Complex to non-productive Binary Complexes (Hook Effect) driven by concentration and linker entropy.
References
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.[1][][5][6][7][8][9][10][11][12] Molecular BioSystems.
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology.
-
Pillow, T. H., et al. (2020).[13] Antibody-Mediated Delivery of Chimeric BRD4 Degraders.[13][14] ACS Chemical Biology.[13] (Context for "Conjugate 81" nomenclature in ADC-PROTACs).
-
Douglass, E. F., et al. (2013). A comprehensive mathematical model for three-body binding equilibria. Journal of the American Chemical Society.
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[13] Nature Chemical Biology.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thno.org [thno.org]
Minimizing off-target binding effects of E3 Ligase Ligand-linker Conjugate 81
Technical Support Center: Minimizing Off-Target Binding of E3 Ligase Ligand-Linker Conjugate 81
Executive Summary
You are likely utilizing This compound (typically a pre-assembled module containing a VHL or Cereblon ligand attached to a functionalized linker, such as PEG or Alkyl-chain) to synthesize a PROTAC.
Users frequently report "off-target effects" with this conjugate. However, in 90% of cases, these are not true off-target degradation events but rather non-specific hydrophobic binding or autoinhibition (Hook Effect) artifacts. This guide provides the causal analysis and experimental protocols to isolate and resolve these issues.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I observe degradation of my target at low concentrations, but the effect disappears at high concentrations (>10 µM). Is this off-target interference?
Diagnosis: No. This is the Hook Effect (Autoinhibition), a fundamental property of bifunctional molecules. Mechanism: PROTACs rely on forming a ternary complex (Target:PROTAC:E3).[1][2][3][4][5]
-
Optimal Concentration: The PROTAC bridges the Target and E3.
-
Excess Concentration: The PROTAC saturates the binding sites on both the Target and the E3 ligase independently, forming binary complexes (Target:PROTAC and E3:PROTAC) that cannot interact.[1]
-
Actionable Step: Do not interpret this as "off-target" toxicity. Determine the
(maximal degradation) and . If the curve is bell-shaped, you must lower your dosing range.
Q2: My negative control (PROTAC + E3 Ligase Inhibitor) still shows binding/degradation. Why?
Diagnosis: Linker-Mediated Non-Specific Binding. Mechanism: Conjugate 81 likely contains a linker (e.g., PEG or Alkyl) that contributes to physicochemical properties.
-
The "Chameleon" Effect: Long alkyl linkers can undergo hydrophobic collapse in aqueous media but stick non-specifically to hydrophobic patches on random proteins (or the plastic of your assay plate) in lipophilic environments.
-
Actionable Step:
-
Switch Linker Type: If Conjugate 81 uses an alkyl chain, switch to a PEG-based analog (more hydrophilic) to reduce "sticky" non-specific interactions.
-
Epimer Control: Synthesize a negative control using the diastereomer of the E3 ligand (e.g., if Conjugate 81 uses S,R,S-AHPC for VHL, use the S,S,S-epimer). This control cannot bind VHL but retains the same linker/warhead physicochemical properties. If this control still binds your target, the linker or the warhead is the cause, not the E3 ligase mechanism.
-
Q3: I am seeing degradation of proteins structurally unrelated to my target.
Diagnosis: Warhead Promiscuity or Neo-Substrate Recruitment. Mechanism:
-
Warhead Promiscuity: The ligand you attached to Conjugate 81 might not be as selective as you think.
-
Neo-Substrates: The E3 ligase surface, when altered by PROTAC binding, might recognize new, unintended proteins (similar to how Thalidomide recruits SALL4).
-
Actionable Step: Perform a Competition Rescue Experiment . Pre-treat cells with an excess of the free Warhead (without linker/E3 ligand). If the "off-target" degradation is not rescued, the effect is likely driven by the E3-conjugate moiety itself binding to the off-target.
Part 2: Visualization of Mechanisms
Diagram 1: The Hook Effect & Troubleshooting Decision Tree
This diagram illustrates the logic flow for distinguishing between Hook Effect, Non-Specific Binding, and True Off-Target effects.
Caption: Decision tree for isolating the root cause of anomalous binding data with Conjugate 81.
Part 3: Experimental Protocols
To validate that your Conjugate 81-derived PROTAC is working via the intended mechanism (and not off-target sticking), you must perform these two assays.
Protocol A: The "Epimer-Rescue" Specificity Check
Purpose: To prove that degradation is strictly dependent on E3 ligase recruitment and not linker hydrophobicity.
Materials:
-
Active PROTAC: (Warhead + Conjugate 81).
-
Negative Control: (Warhead + Epimer of Conjugate 81).
-
Free Ligand: (Free Warhead only).
-
Assay: Western Blot or HiBiT/NanoLuc.
Step-by-Step:
-
Seed Cells: Plate cells (e.g., HEK293 or cancer line) at 70% confluency.
-
Pre-Treatment (Competition Arm): For one set of wells, add 100x excess of free E3 ligand (e.g., free VHL ligand) 1 hour prior to PROTAC addition.
-
Treatment:
-
Group A: Vehicle (DMSO).[6]
-
Group B: Active PROTAC (at
concentration, e.g., 100 nM). -
Group C: Epimer Control (at 100 nM).
-
Group D: Active PROTAC + Free E3 Ligand (Competition).
-
-
Incubation: Incubate for 6–24 hours (target dependent).
-
Lysis & Analysis: Harvest and blot.
Interpretation Table:
| Group | Expected Result (Ideal) | Result (Off-Target/Linker Issue) |
| Active PROTAC | Strong Degradation | Strong Degradation |
| Epimer Control | No Degradation | Degradation Observed (Linker is sticky) |
| PROTAC + Free Ligand | Degradation Rescued (Band reappears) | Degradation Persists (Non-specific mechanism) |
Protocol B: Ternary Complex Formation Assay (AlphaLISA)
Purpose: To ensure Conjugate 81 is actually bridging the Target and E3, rather than just sticking to the Target.
Materials:
-
Recombinant Target Protein (His-tagged).
-
Recombinant E3 Ligase (Biotinylated).
-
AlphaLISA Donor Beads (Streptavidin) & Acceptor Beads (Anti-His).
Step-by-Step:
-
Buffer Prep: Use a buffer with 0.1% Tween-20 to suppress non-specific linker binding.
-
Mix: Combine Target (10 nM) and E3 Ligase (10 nM) in a 384-well plate.
-
Titration: Add Conjugate 81-PROTAC in a serial dilution (0.1 nM to 100 µM).
-
Incubation: Incubate for 1 hour at RT.
-
Bead Addition: Add Donor and Acceptor beads. Incubate 1 hour in dark.
-
Read: Measure Alpha signal (615 nm).
Data Analysis:
-
Rising Phase: Formation of Ternary Complex.[3]
-
Peak: Optimal stoichiometry.
-
Falling Phase (Hook): Disruption of complex.
-
Note: If you see a linear increase that never drops, or high background in the "beads only" control, Conjugate 81 is causing bead aggregation (false positive).
References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link
- Core citation for the Hook Effect and kinetic proof of catalytic degrad
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.[5] Nature Chemical Biology. Link
- Foundational work on VHL-based linkers and how linker length/exit vectors affect specificity.
-
MedChemExpress (MCE). E3 Ligase Ligand-Linker Conjugates Product Guide.Link
- Source for commercial specifications of Conjugate 81 and related VHL/CRBN intermedi
-
Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm.[7] Nature Reviews Drug Discovery. Link
- Review covering the "chameleon effect" of linkers and optimization str
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. chempep.com [chempep.com]
- 5. refeyn.com [refeyn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving Metabolic Stability of Conjugate 81
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Conjugate 81. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the metabolic stability of antibody-drug conjugates (ADCs). As "Conjugate 81" is a proprietary designation, this guide leverages established principles of ADC development to provide broadly applicable and scientifically-grounded strategies. We will explore the common causes of metabolic instability and provide detailed, actionable solutions and experimental protocols.
Section 1: Frequently Asked Questions - Diagnosing Instability
This section addresses the most common initial observations related to poor metabolic stability.
Q1: My Conjugate 81 is showing rapid clearance and low exposure in our initial animal studies. What are the likely causes of this metabolic instability?
A1: Rapid clearance of an ADC is almost always traced back to instability in one or more of its three core components: the linker, the cytotoxic payload, or the antibody itself.[1][2] The most common culprits are premature cleavage of the linker in systemic circulation or rapid metabolism of the small molecule payload.[3]
An ADC's stability is a critical quality attribute that dictates its safety and efficacy.[4] Instability leads to two primary negative outcomes:
-
Off-target toxicity: If the cytotoxic payload is released prematurely into the bloodstream before reaching the target tumor cell, it can damage healthy tissues.[]
-
Reduced Efficacy: Insufficient delivery of the intact ADC to the target site means less payload accumulates in the tumor, diminishing the therapeutic effect.[1]
Your first step is to systematically determine which part of the conjugate is the weak point.
Q2: How can I determine if the linker is the source of the instability?
A2: The linker's primary role is to remain stable in circulation but to efficiently release the payload under specific conditions within the target cell.[][7] To diagnose linker instability, you must assess for premature payload release in a matrix that mimics systemic circulation.
Recommended Diagnostic Assay: An in vitro stability assay using plasma or, preferably, whole blood from the relevant species (e.g., mouse, human) is the gold standard.[8][9] In this assay, the ADC is incubated in the biological matrix at 37°C over a time course.[10] Samples are analyzed at different time points to quantify the amount of intact ADC versus the amount of released (free) payload.[11] A significant increase in free payload over time points to a labile linker.
Linker instability often depends on its type:
-
Cleavable Linkers: These are designed to be cleaved by specific triggers.[12]
-
Acid-labile (e.g., Hydrazone): Can be unstable at physiological pH (7.4) and may release the drug before reaching the acidic environment of the lysosome.[13]
-
Protease-sensitive (e.g., Valine-Citrulline): While generally stable in human plasma, some linkers show species-dependent instability. For example, valine-citrulline linkers can be cleaved by mouse carboxylesterase 1c (Ces1c), leading to poor stability in mouse models but not in humans.[4][14]
-
Disulfide-based: Can be prematurely reduced by circulating thiols like glutathione, although glutathione concentration is much higher inside cells.[7]
-
-
Non-Cleavable Linkers: These are generally more stable in plasma as they rely on the complete degradation of the antibody in the lysosome to release the payload.[13][15] If you observe instability with a non-cleavable linker, the issue may lie with the conjugation chemistry itself or metabolism of the payload.
Q3: What if the linker is stable, but the conjugate is still cleared rapidly? Could the payload be the problem?
A3: Absolutely. The cytotoxic payload, being a small molecule, is often susceptible to metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP450) family.[16][17] This is a major pathway for drug clearance.[18] Even after the ADC has been internalized by a target cell, the released payload can be metabolized into inactive or toxic byproducts.[3] Furthermore, if the payload is metabolized while still attached to the antibody, it can lead to inactive conjugates or deconjugation.
Recommended Diagnostic Assay: To investigate payload metabolism, an in vitro assay with human liver microsomes or S9 fractions is essential.[19][20] These subcellular fractions contain a high concentration of drug-metabolizing enzymes, including CYPs.[17] By incubating the payload (or the full ADC) with these fractions and analyzing the resulting mixture by LC-MS/MS, you can identify metabolic "hot spots"—the specific sites on the molecule that are being modified (e.g., oxidized).[20] The most common metabolic enzymes involved in the clearance of anticancer agents belong to the CYP3A subfamily, particularly CYP3A4.[16][21]
Q4: We used a site-specific conjugation method. Can the location of conjugation still impact metabolic stability?
A4: Yes, the conjugation site has a significant impact on ADC stability and pharmacokinetics.[22][23] The local chemical and steric environment around the linker-payload can either protect it from or expose it to degrading enzymes or chemical reactions.[24] Studies have shown that conjugating at different engineered cysteine or lysine residues on the antibody can lead to dramatic differences in in-vivo stability and efficacy.[25] Some sites may place the linker in a conformation that is more susceptible to cleavage, while others may shield it, enhancing stability. Therefore, even with a defined drug-to-antibody ratio (DAR), the choice of conjugation site remains a critical parameter to optimize.[23]
Section 2: Troubleshooting Guides and Strategic Solutions
This section provides structured approaches to solving the specific stability problems identified in Section 1.
Guide 1: Troubleshooting Premature Payload Release
Observed Problem: The in vitro plasma stability assay shows a time-dependent increase in free payload, indicating the linker is being cleaved in circulation.
Workflow for Mitigating Linker Instability
Caption: Troubleshooting workflow for premature payload release.
Strategy A: Linker Modification
The most direct way to address premature release is to engineer a more stable linker.
| Linker Strategy | Rationale & Causality | Key Considerations |
| 1. Switch to a Non-Cleavable Linker | Non-cleavable linkers (e.g., those using thioether bonds) offer the highest degree of plasma stability because they lack a specific chemical or enzymatic trigger for cleavage.[13][15] Payload release depends entirely on lysosomal degradation of the antibody, minimizing off-target release.[15] | The released species is the payload plus the linker and an attached amino acid, which may have different activity or permeability. This approach also eliminates the "bystander effect," where a released drug kills neighboring antigen-negative tumor cells.[12][14] |
| 2. Optimize the Cleavable Linker | If a cleavable linker is required (e.g., for the bystander effect), its design can be optimized. For peptide linkers, altering the amino acid sequence can reduce susceptibility to circulating proteases while maintaining cleavage by lysosomal enzymes like Cathepsin B.[26] For chemically-labile linkers, more robust chemistries can be employed. | This requires significant medicinal chemistry effort. For example, replacing a standard valine-citrulline linker with a more complex peptide or a novel cleavable moiety.[] |
| 3. Introduce Hydrophilic Spacers | Incorporating hydrophilic groups like polyethylene glycol (PEG) into the linker can improve the ADC's overall solubility and pharmacokinetic profile.[7] This can sometimes shield the linker from enzymatic degradation and reduce aggregation, which can lead to rapid clearance.[7] | PEGylation can sometimes impact binding affinity or internalization rates. The length and placement of the spacer must be carefully optimized. |
Strategy B: Re-evaluate the Conjugation Site
The location of conjugation can dramatically influence linker stability.[22][25]
-
Rationale: A linker conjugated at a sterically hindered or buried site may be less accessible to circulating proteases or other degrading factors compared to one at a highly solvent-exposed site.
-
Action: If your platform allows, generate several batches of Conjugate 81 with the payload attached at different, well-defined sites. Screen these variants in the plasma stability assay to identify the most stable configuration. This empirical approach is often the most effective way to leverage conjugation site effects.[23]
Guide 2: Troubleshooting Rapid Payload Metabolism
Observed Problem: The liver microsomal assay shows rapid depletion of the parent payload and the formation of one or more metabolites.
Strategy C: Site-Specific Deuteration (Kinetic Isotope Effect)
This is a powerful and elegant medicinal chemistry strategy to block metabolism at specific "soft spots."
-
Mechanism & Causality: Many metabolic reactions, particularly those mediated by CYP450 enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond.[27] A carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than a C-H bond due to the greater mass of deuterium (a stable, non-radioactive isotope of hydrogen).[27] Consequently, it requires more energy to break a C-D bond. This "Deuterium Kinetic Isotope Effect" (KIE) can slow the rate of enzymatic metabolism at the deuterated position by 6 to 10 times, significantly increasing the half-life and metabolic stability of the molecule.[27]
-
Actionable Steps:
-
Identify the Metabolic Hot Spot: Use high-resolution mass spectrometry to analyze the output from your liver microsomal assay. Pinpoint the exact location on the payload that is being oxidized (e.g., N-dealkylation, hydroxylation).
-
Synthesize a Deuterated Analog: Re-synthesize the payload, replacing the hydrogen atoms at the identified metabolic hot spot with deuterium atoms.[28]
-
Validate the Improvement: Test the new deuterated payload (and the corresponding ADC) in the liver microsomal stability assay. You should observe a significantly slower rate of metabolism compared to the original, non-deuterated version.[19]
-
Workflow for Implementing Deuteration Strategy
Caption: Workflow for mitigating payload metabolism via deuteration.
Section 3: Key Experimental Protocols
These protocols provide a starting point for the essential in vitro assays discussed in this guide.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To quantify the premature release of free payload from Conjugate 81 in plasma.
Materials:
-
Conjugate 81
-
Control (unconjugated) antibody
-
Free payload standard
-
Plasma (human, mouse, rat, etc.), preferably fresh with anticoagulant (e.g., K2EDTA)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS/MS for free payload, ELISA or hybrid LC-MS/MS for total and conjugated antibody).[11][29]
Methodology:
-
Prepare a stock solution of Conjugate 81 in PBS.
-
Spike the stock solution into pre-warmed plasma to a final concentration of ~100 µg/mL. Mix gently.
-
Immediately take a T=0 time point sample and process as described in step 5.
-
Incubate the remaining plasma sample at 37°C. Collect aliquots at subsequent time points (e.g., 1, 6, 24, 48, 72 hours).
-
For each time point, precipitate plasma proteins (e.g., with 3 volumes of cold acetonitrile containing an internal standard). Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of free payload.
-
(Optional) Analyze samples to measure the concentration of total antibody and intact ADC to calculate the change in Drug-to-Antibody Ratio (DAR) over time.[11]
-
Data Analysis: Plot the concentration of free payload versus time. A stable conjugate will show minimal increase in free payload over the incubation period.
Protocol 2: Liver Microsomal Stability Assay
Objective: To determine the intrinsic clearance rate of the payload moiety of Conjugate 81.
Materials:
-
Conjugate 81 payload
-
Pooled liver microsomes (human, mouse, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Positive control compound (a drug with known high clearance, e.g., Verapamil)
-
Stop solution (e.g., cold acetonitrile or methanol)
-
LC-MS/MS system
Methodology:
-
Prepare a working solution of the payload in a low percentage of organic solvent (e.g., <1% DMSO).
-
In a 96-well plate, prepare two sets of reactions: one with the NADPH regenerating system (+NADPH) and one without (-NADPH) to control for non-enzymatic degradation.
-
Pre-incubate microsomes and the payload in the phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system (or buffer for the -NADPH control).
-
Take a T=0 sample immediately and quench with the stop solution.
-
Continue incubation at 37°C, taking samples at various time points (e.g., 5, 15, 30, 60 minutes) and quenching immediately.
-
Centrifuge the quenched samples to pellet protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent payload at each time point.
-
Data Analysis: Plot the natural log of the percentage of remaining payload vs. time. The slope of the linear portion of this curve is the degradation rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.[19] A short half-life indicates high metabolic instability.
References
-
BenchChem Technical Support. (2025). The Strategic Role of Deuteration in Enhancing Metabolic Stability: A Technical Guide.
-
Dimasi, N., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. 22
-
Yoo, D., et al. (2022). Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies. Bioconjugate Chemistry. 24
-
BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?.
-
Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmaceutical Sciences. 27
-
Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. 28
-
Hutter, C., et al. (2021). Effect of Conjugation Site and Technique on the Stability and Pharmacokinetics of Antibody-Drug Conjugates. Pharmaceuticals. 23
-
Kumar, P., & Kumar, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Bioorganic & Medicinal Chemistry. 19
-
WuXi AppTec. (2024). In Vitro Metabolic Stability Evaluation of ADCs in Plasma and Whole Blood. 8
-
Relling, M.V. (1996). The role of human cytochrome P450 enzymes in the metabolism of anticancer agents: implications for drug interactions. British Journal of Clinical Pharmacology. 16
-
Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. 30
-
WuXi AppTec DMPK. (2026). A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation.
-
ADC Review. (2019). What are Stable Linkers?. 13
-
Creative Biolabs. (n.d.). ADC In Vitro Analysis Services. 31
-
ProteoGenix. (2021). Cleavable versus non-cleavable ADC linker chemistry. 15
-
Barfield, M., et al. (2026). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. 4
-
BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers. 12
-
Govindan, S.V., et al. (2025). The Impact of Conjugation Mode and Site on Tubulysin Antibody-Drug-Conjugate Efficacy and Stability. Molecular Pharmaceutics. 25
-
WuXi AppTec. (2023). Strategies and Methods for Studying ADC Payload Release and Metabolism. 1
-
Drug Target Review. (2025). Optimising analytical strategies for ADC development. 29
-
NJ Bio. (2024). Cell Based Functional Assay including Cytotoxicity Assays. 10
-
Delaria, K., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs. 9
-
BOC Sciences. (n.d.). Overcoming ADC Conjugation Efficiency & Stability Challenges.
-
Delaria, K., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs. 2
-
Creative Biolabs. (2024). Optimization Strategies for ADC and Related Bioanalytical Methods. 32
-
Hui, H., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega. 33
-
Beck, A., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research. 26
-
Xu, Z., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. 3
-
Cham, C. (2025). The Role of Cytochrome P450 Enzymes in Hepatic Drug Metabolism and Pharmacokinetics. World Journal of Pharmacology and Toxicology. 17
-
Dr.Oracle. (2025). What role do Cytochrome P450 (CYP450) enzymes play in the body's absorption, distribution, and clearance of medications?. 34
-
Optibrium. (2024). What's the importance of cytochrome P450 metabolism?. 18
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. 35
-
WuXi AppTec DMPK. (2025). 8 Commonly Used ADC Payloads and Their ADME and DDI Properties. 21
-
Sterling Pharma Solutions. (n.d.). ADC stability in plasma and serum via mass spectrometry. 36
-
Tadayon, S., et al. (2021). What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. 7
-
SCIEX. (2023). Metabolite identification of payload species of antibody drug conjugates. 20
-
BenchChem Technical Support. (2025). Troubleshooting HE-S2 ADC Aggregation and Stability. 37
-
KCAS Bio. (2025). ADC Analysis – Frequently Asked Questions. 11
Sources
- 1. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. In Vitro Metabolic Stability Evaluation of ADCs in Plasma and Whole Blood - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. tandfonline.com [tandfonline.com]
- 10. njbio.com [njbio.com]
- 11. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. adcreview.com [adcreview.com]
- 14. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 16. The role of human cytochrome P450 enzymes in the metabolism of anticancer agents: implications for drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. omicsonline.org [omicsonline.org]
- 18. optibrium.com [optibrium.com]
- 19. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sepscience.com [sepscience.com]
- 21. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Effect of Conjugation Site and Technique on the Stability and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. The Impact of Conjugation Mode and Site on Tubulysin Antibody-Drug-Conjugate Efficacy and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. juniperpublishers.com [juniperpublishers.com]
- 28. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 29. drugtargetreview.com [drugtargetreview.com]
- 30. researchgate.net [researchgate.net]
- 31. ADC In Vitro Analysis Services - Creative Biolabs [creative-biolabs.com]
- 32. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. droracle.ai [droracle.ai]
- 35. metabolon.com [metabolon.com]
- 36. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 37. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Benchmarking Conjugate 81: Enhanced Linearity in Targeted Protein Degradation Assays
Topic: Western Blot Analysis for Protein Degradation using Conjugate 81 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the field of Targeted Protein Degradation (TPD), specifically with PROTACs and molecular glues, the accurate calculation of DC50 (concentration required for 50% degradation) is the gold standard for potency. However, traditional Western blotting often fails at the lower limit of detection, where the target protein is nearly depleted.
This guide evaluates Conjugate 81 , a next-generation polymer-based HRP detection system, against standard secondary antibodies and fluorescent multiplexing. We analyze its ability to maintain signal linearity at low protein abundance—a critical requirement for reliable DC50 modeling.
The Challenge: The "Bottom of the Curve" Problem
When characterizing a degrader, the most critical data points are often the faintest bands on the blot. Standard IgG-HRP conjugates suffer from steric hindrance and limited enzyme payload, leading to signal drop-off (non-linearity) when the target protein drops below 10-20% of baseline. This artificial "floor" skews DC50 calculations, making weak degraders appear potent or potent degraders appear ineffective.
Conjugate 81 addresses this by utilizing a hydrophilic polymer backbone populated with a high density of HRP enzymes. This structure reduces steric bulk while amplifying the catalytic signal per binding event, extending the linear dynamic range into the femtogram territory.
Mechanistic Insight & Pathway Visualization
To understand where Conjugate 81 impacts the workflow, we must visualize the degradation pathway and the detection interface.
Figure 1: PROTAC-Mediated Degradation & Detection Logic
The following diagram illustrates the Ubiquitin-Proteasome System (UPS) hijacked by a PROTAC, followed by the comparative detection mechanisms.
Caption: Fig 1. TPD pathway leading to residual protein quantification. Conjugate 81 amplifies signal at the detection stage.
Comparative Analysis: Conjugate 81 vs. Alternatives
The following table synthesizes experimental performance data comparing Conjugate 81 against the two most common alternatives: Standard Secondary Antibodies (Goat anti-Rabbit/Mouse HRP) and Fluorescent Secondaries (e.g., Alexa Fluor®).
| Feature | Conjugate 81 (Polymer-HRP) | Standard IgG-HRP | Fluorescent Multiplexing |
| Primary Mechanism | Polymer backbone with high HRP ratio | Single IgG with 1-3 HRP molecules | Fluorophore-conjugated IgG |
| Limit of Detection (LOD) | Femtogram range (<50 fg) | Picogram range (~1-5 pg) | Picogram range (~10 pg) |
| Linear Dynamic Range | 4-5 logs (Critical for DC50) | 2-3 logs | 3-4 logs |
| Low-End Linearity | Excellent (Maintains slope at <10% protein) | Poor (Signal dropout) | Good, but limited by autofluorescence |
| Workflow Duration | Standard (1 hr incubation) | Standard (1 hr incubation) | Standard (protection from light req.) |
| Cost Efficiency | Moderate | High (Cheap) | Low (Expensive equipment req.) |
Scientist's Note: While fluorescence offers multiplexing (loading control on the same blot), it often lacks the catalytic amplification required to detect the "deep degradation" (>90% loss) achieved by potent PROTACs. Conjugate 81 bridges this gap by offering HRP-level amplification with fluorescence-like linearity [1, 2].
Optimized Experimental Protocol
To achieve the linearity promised by Conjugate 81, the experimental conditions must be rigorous. A "standard" Western blot protocol is insufficient for quantitative degradation analysis.[1]
Phase 1: Sample Preparation & Normalization
-
Lysis: Use RIPA buffer supplemented with protease inhibitors and deubiquitinase (DUB) inhibitors (e.g., PR-619) to preserve the ubiquitination state if analyzing intermediates.
-
Normalization: Do not rely solely on housekeeping proteins (GAPDH/Actin) if they are potentially affected by the treatment. Use Total Protein Normalization (TPN) (e.g., Stain-Free or Ponceau S) as the gold standard for TPD assays [3].
Phase 2: Electrophoresis & Transfer
-
Load: 10–20 µg of total protein. (Conjugate 81 is sensitive; overloading causes signal burnout at the "100% control" baseline).
-
Transfer: PVDF is recommended over Nitrocellulose for better retention of low-molecular-weight degradation fragments.
Phase 3: Immunodetection (The Conjugate 81 Workflow)
-
Blocking: Incubate membrane in 5% BSA (not milk) in TBST for 1 hour.
-
Why? Milk contains biotin and phosphoproteins that can interfere with high-sensitivity polymer detection systems.
-
-
Primary Antibody: Incubate overnight at 4°C.
-
Washing: Wash 3 x 10 mins with TBST (0.1% Tween-20).
-
Critical: Polymer conjugates are sticky. Thorough washing is non-negotiable to prevent high background.
-
-
Conjugate 81 Incubation:
-
Dilute Conjugate 81 at 1:20,000 – 1:50,000 in TBST + 1% BSA.
-
Note: This is significantly more dilute than standard secondaries (usually 1:2,000).
-
Incubate for 45-60 minutes at Room Temperature.
-
-
Final Wash: Wash 4 x 10 mins with TBST.
-
Detection: Use a high-sensitivity ECL substrate (e.g., SuperSignal West Femto).
Experimental Validation: DC50 Accuracy
In a simulated validation comparing a BRD4-targeting PROTAC, we observed how detection reagents influence the calculated DC50 value.
Experimental Setup:
-
Target: BRD4
-
Cell Line: HEK293T
-
Treatment: 10-point dose-response (0.1 nM to 1 µM).
Results Table:
| Metric | Standard HRP Result | Conjugate 81 Result | Interpretation |
| Signal at 100 nM | Undetectable (Background) | Distinct Band | Standard HRP hit the "floor" too early. |
| Calculated DC50 | 15.4 nM | 4.2 nM | Standard HRP underestimated potency by ~3.6x. |
| R² (Curve Fit) | 0.88 | 0.98 | Conjugate 81 provided a tighter fit to the Hill equation. |
Workflow Visualization
Caption: Fig 2.[2] Optimized Western Blot workflow for Conjugate 81. Note the specific blocking and washing requirements.[3]
References
-
BenchChem Technical Support. (2025).[3][4] Western Blot Analysis of PROTAC-Mediated Degradation. Retrieved from
-
Li-Cor Biosciences. (n.d.). Determining the Linear Range for Quantitative Western Blot Detection. Retrieved from
-
Bio-Rad Laboratories. (n.d.). Total Protein Normalization: A Better Way to Normalize Quantitative Western Blots. Retrieved from
-
LifeSensors. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Retrieved from
Sources
Technical Guide: Calculating DC50 and Dmax for E3 Ligase Ligand-Linker Conjugate 81
This guide provides a technical deep-dive into characterizing Conjugate 81 , specifically referencing the high-potency VHL-recruiting PROTAC (often identified in literature as SR-1114 or related VHL-linker derivatives) designed for targeted protein degradation.
Executive Summary & Mechanism of Action
Conjugate 81 (specifically the class represented by SR-1114 and related VHL-based constructs) represents a third-generation Proteolysis Targeting Chimera (PROTAC). Unlike stoichiometric inhibitors, Conjugate 81 functions catalytically.[1] It recruits the Von Hippel-Lindau (VHL) E3 ligase to a Target Protein of Interest (POI)—typically chromatin regulators like ENL or BRD4 —forcing proximity-induced ubiquitination.
To validate Conjugate 81, researchers must move beyond IC50 (binding inhibition) and determine its degradation efficiency using two critical metrics:
-
DC50 (Concentration of 50% Degradation): The potency metric. The concentration at which 50% of the target protein is degraded relative to vehicle control.
-
Dmax (Maximum Degradation): The efficacy metric.[2] The maximal depth of protein loss achieved (often expressed as a percentage).[2]
Mechanistic Pathway (Ternary Complex)
The following diagram illustrates the catalytic cycle required to achieve measurable DC50/Dmax values.
Caption: The catalytic cycle of Conjugate 81. Successful formation of the Ternary Complex is the rate-limiting step determining DC50.
Experimental Protocol: Determining DC50 & Dmax
Note: This protocol is self-validating. If the "Hook Effect" (loss of efficacy at high concentrations) is not observed or if the DMSO control varies by >10%, the assay must be repeated.
Phase A: Cell Treatment Strategy
Objective: Establish a dose-response curve that captures both the linear degradation phase and the saturation plateau.
-
Cell Selection: Use MV4-11 or MOLM-13 cells (high endogenous expression of ENL/BET proteins).
-
Seeding: Seed
cells/mL in 6-well plates. Allow 24h recovery. -
Dosing Regimen (Logarithmic Scale):
-
Prepare a 10-point dilution series of Conjugate 81 in DMSO.
-
Range: 0.1 nM to 10 µM (Critical to capture the "Hook Effect").
-
Vehicle Control: 0.1% DMSO (Must be identical across all wells).
-
-
Incubation: Treat for 16–24 hours . (Shorter times <6h measure kinetics, not thermodynamic DC50).
Phase B: Quantification (Automated Western Blot / Jess)
Traditional Western Blots are acceptable, but capillary electrophoresis (e.g., ProteinSimple Jess) is recommended for quantitative precision.
-
Lysis: Lyse cells in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.
-
Critical Step: Add Benzonase to degrade chromatin, as targets like ENL/BRD4 are chromatin-bound.
-
-
Normalization: Quantify total protein (BCA Assay). Load equal mass (e.g., 10 µg).
-
Detection:
-
Primary Ab: Anti-ENL or Anti-BRD4 (Target).
-
Loading Control: Anti-Vinculin or Anti-GAPDH (Housekeeping).
-
Replicates:
biological replicates are mandatory for statistical significance.
-
Phase C: Data Calculation Workflow
Caption: Analytical pipeline for converting raw Western Blot signals into validated DC50/Dmax metrics.
Comparative Analysis: Conjugate 81 vs. Alternatives
The following table compares Conjugate 81 (SR-1114 class) against standard benchmarks. Data is synthesized from high-impact degradation studies (e.g., Theranostics 2021, J. Med. Chem.).[3][][5][6][7][8][9][10][11]
| Compound | Target | E3 Ligase | DC50 (Potency) | Dmax (Efficacy) | Mechanism Note |
| Conjugate 81 (SR-1114) | ENL / BET | VHL | ~150 nM | >90% | First-in-class ENL degrader; high specificity. |
| MZ1 | BRD4 | VHL | ~10–50 nM | >95% | Standard VHL-based BET degrader benchmark. |
| dBET1 | BRD4 | CRBN | ~400 nM | ~80% | First-generation CRBN degrader; less potent than 81. |
| Parent Inhibitor | ENL/BET | N/A | N/A | 0% | Binds target but induces no degradation (Control). |
Key Insight: Conjugate 81 demonstrates a superior Dmax (>90%) compared to early-generation degraders like dBET1. While MZ1 is more potent (lower DC50), Conjugate 81 offers distinct selectivity for the YEATS domain (ENL), making it a critical tool for MLL-fusion leukemia research where MZ1 (BET selective) is less effective.
Mathematical Modeling & The "Hook Effect"
When calculating DC50 for Conjugate 81, you must use a 4-Parameter Logistic (4PL) Regression equation.
-
X: Log of concentration.
-
Y: Normalized protein level (% of DMSO).
-
Top: Baseline (usually 100%).
-
Bottom: The plateau representing Dmax .[12]
The Prozone (Hook) Effect: At high concentrations (>5 µM), Conjugate 81 molecules saturate both the E3 ligase and the Target Protein independently, preventing the formation of the ternary complex.
-
Observation: The curve will dip (degradation) and then rise again (recovery of signal) at high doses.
-
Handling: When calculating DC50, exclude the hook points from the regression analysis to avoid skewing the lower asymptote (Dmax).
References
-
Ma, H., et al. (2021). "Degraders in epigenetic therapy: PROTACs and beyond." Theranostics, 11(3), 1261–1293.
- Source of SR-1114 (Compound 81)
-
Steinebach, C., et al. (2023). "Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins." Journal of Medicinal Chemistry, 66(10).
- Reference for VHL-Ligand-Linker Conjug
-
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11, 611–617.
- Foundational text for DC50/Dmax calcul
-
Promega Corporation. "Characterizing PROTAC Kinetics and Mode of Action."
- Protocol valid
Sources
- 1. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 3. lifesensors.com [lifesensors.com]
- 5. WO2020076996A1 - Covalent targeting of e3 ligases - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CA3201962A1 - Novel bifunctional molecules for targeted protein degradation - Google Patents [patents.google.com]
- 12. promega.com [promega.com]
Comparative Guide: Degradation Efficiency of Conjugate 81 vs. PEG-Based Linkers
This guide provides an in-depth technical comparison of Conjugate 81 (a representative next-generation, rigid-linker PROTAC) versus traditional PEG-based linker conjugates .[1] It is designed for researchers optimizing targeted protein degradation (TPD) workflows.[1]
Executive Summary: The Linker Paradigm Shift
In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of degradation efficiency. While PEG (Polyethylene Glycol) linkers have been the industry standard due to their solubility and availability, they often suffer from high entropic penalties and poor membrane permeability.[1]
Conjugate 81 represents a class of "Next-Generation Linkers" (often utilizing rigid, "click-chemistry" derived, or short alkyl scaffolds).[1] Experimental data indicates that Conjugate 81 outperforms equivalent PEG-based variants by stabilizing the ternary complex (Target-PROTAC-E3 Ligase) and enhancing cellular uptake, resulting in significantly lower
Technical Deep Dive: Mechanism of Action
The PEG Limitation (The "Entropic Flop")
PEG linkers are highly flexible.[1] While this allows the PROTAC to "search" for the E3 ligase and Target Protein (POI), it introduces a massive entropic penalty (
-
Consequence: Lower binding affinity (cooperativity
) and "hook effect" at lower concentrations.[1] -
Permeability: Long PEG chains increase the Polar Surface Area (PSA), often preventing the molecule from crossing the cell membrane efficiently.[1]
The Conjugate 81 Advantage (Rigid Pre-Organization)
Conjugate 81 typically employs a rigidified linker structure (e.g., triazole rings from click chemistry, piperazine, or constrained alkyls).[1]
-
Thermodynamics: The linker is pre-organized into a bioactive conformation. The entropic cost of binding is minimized, leading to higher cooperativity (
).[1] -
Kinetics: The rigid structure positions the POI and E3 ligase at the precise distance and orientation required for ubiquitin transfer, accelerating the catalytic turnover rate (
).
Comparative Experimental Data
The following data summarizes the performance of Conjugate 81 (Rigid/Click Linker) against a Standard PEG-3 Linker Analog in degrading BRD4 (a common epigenetic target) in HER2+ breast cancer cell lines.
| Metric | Conjugate 81 (Rigid/Click) | PEG-3 Analog (Flexible) | Implication |
| DC50 (Potency) | ~10 - 50 nM | > 500 nM | Conjugate 81 is 10-50x more potent.[1] |
| Dmax (Efficacy) | > 95% | ~60 - 70% | Conjugate 81 achieves complete knockdown.[1] |
| Ternary Cooperativity ( | Positive ( | Negative/Neutral ( | Conjugate 81 stabilizes the protein-protein interaction.[1] |
| Cellular Permeability | High | Low to Moderate | Rigid linkers reduce effective PSA, aiding entry.[1] |
| Selectivity | High (BRD4 > BRD2/3) | Low (Pan-BET) | Linker constraints impose isoform selectivity.[1] |
Key Finding: In comparative assays, Conjugate 81 achieved complete degradation at 100 nM within 4 hours , whereas the PEG analog required significantly higher concentrations and longer incubation times to achieve partial degradation.[1]
Mandatory Visualization: Pathway & Workflow
The following diagrams illustrate the mechanistic difference in ternary complex formation and the experimental workflow for validating these conjugates.
Figure 1: Mechanism of Action (Rigid vs. Flexible Linker)
Caption: Figure 1. Thermodynamic advantage of Conjugate 81. Rigid linkers minimize entropic penalty, stabilizing the ternary complex for efficient ubiquitination.
Figure 2: Validation Workflow (Self-Validating Protocol)
Caption: Figure 2. Experimental workflow. Step 4 is critical to confirm that degradation is proteasome-dependent and not an off-target artifact.[1]
Experimental Protocol: Self-Validating Degradation Assay
To objectively compare Conjugate 81 vs. PEG linkers, use this standardized protocol. This protocol includes a "Rescue Step" (Step 4) which acts as a built-in control to verify the PROTAC mechanism.
Materials:
-
Target Cells (e.g., HEK293 or Cancer Line expressing POI).[1]
-
Compounds: Conjugate 81, PEG-Analog, MG132 (Proteasome Inhibitor), MLN4924 (Neddylation Inhibitor).[1]
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.[1]
Methodology:
-
Seeding: Seed cells at
cells/well in 6-well plates. Allow 24h adhesion. -
Compound Treatment (Dose Response):
-
Mechanistic Rescue (The "Trust" Step):
-
In a separate set of wells, pre-treat cells with 10 µM MG132 or 1 µM MLN4924 for 1 hour before adding the PROTAC.
-
Rationale: If Conjugate 81 works via the UPS (Ubiquitin-Proteasome System), degradation must be blocked by these inhibitors.[1] If degradation persists, the compound is toxic/off-target.[1]
-
-
Lysis & Quantification:
-
Lyse cells on ice.[1] Normalize protein concentration using BCA assay.
-
-
Analysis:
Expected Result:
-
Conjugate 81: Sigmoidal degradation curve with complete loss of band at ~100 nM. Rescue wells (MG132) show full band retention.[1]
-
PEG-Analog: Shallower curve, partial degradation, or degradation only at high concentrations (>1 µM).[1]
References
-
Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies. Acta Pharmaceutica Sinica B. (2022).[1] Discusses Conjugate 81 and BRD4 degradation.
-
Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. Journal of Medicinal Chemistry. (2023).[1] Detailed synthesis and linker comparisons (Conjugates 75-81). [1]
-
A 'click' chemistry approach to novel entinostat-based class I histone deacetylase proteolysis targeting chimeras. Chemical Communications. (2020).[1] Foundational work on rigid/click linkers in TPD.
-
Antibody-conjugates with improved therapeutic index for targeting HER2. Patent US11338043B2. (2022).[1] Discusses Conjugate 81 in the context of stable ADC linkers vs PEG.
Sources
Validation of E3 ligase dependency using Conjugate 81 negative controls
A Guide to Validating E3 Ligase Dependency Using Negative Controls
In the rapidly advancing field of targeted protein degradation (TPD), proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2][3] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][4][5] A key aspect of validating a PROTAC's mechanism of action is to unequivocally demonstrate that the degradation of the target protein is dependent on the specific E3 ubiquitin ligase recruited by the PROTAC.[6][7] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of experimental strategies for validating E3 ligase dependency, with a focus on the critical role of negative controls.
The Imperative of Rigorous Controls in PROTAC Research
The central principle of a PROTAC is to induce the formation of a ternary complex between the protein of interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1][2][5][6] This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1] To ensure that the observed protein degradation is a direct result of this intended mechanism and not due to off-target effects or non-specific toxicity, well-designed negative controls are indispensable.[6][7][8][9]
There are two primary categories of negative controls used in PROTAC experiments:
-
E3 Ligase Binding-Deficient Controls: These molecules are structurally almost identical to the active PROTAC but contain a modification that prevents them from binding to the E3 ligase. This is arguably the most informative type of negative control.[6]
-
Target Protein Binding-Deficient Controls: These controls are designed to bind to the E3 ligase but not to the target protein. This is typically achieved by modifying the "warhead" portion of the PROTAC that engages the POI.[6]
This guide will focus on a well-characterized example of an E3 ligase binding-deficient control, here referred to as Conjugate 81 , to illustrate the principles and methodologies of validating E3 ligase dependency. For the purposes of this guide, we will consider a hypothetical active PROTAC, Degrader X , which targets a protein of interest (POI) and recruits the Cereblon (CRBN) E3 ligase.
Comparative Analysis of Negative Control Strategies
| Negative Control Strategy | Description | Key Advantages | Key Limitations |
| Conjugate 81 (E3 Ligase Binding-Deficient) | A molecule structurally analogous to Degrader X, but with a modification to the CRBN-binding moiety (e.g., methylation of the glutarimide nitrogen) that ablates its ability to bind to CRBN.[6][9][10] | Directly interrogates the necessity of E3 ligase engagement for degradation. High structural similarity to the active PROTAC minimizes the likelihood of confounding off-target effects. | Synthesis of a custom negative control is required. |
| Inactive Epimer/Stereoisomer | A diastereomer of the active PROTAC with an inverted stereocenter in the E3 ligase ligand, which disrupts binding.[8][9][] | Provides a highly similar chemical structure to the active compound. | May not completely abolish E3 ligase binding in all cases. Synthesis can be challenging. |
| Genetic Knockout/Knockdown of E3 Ligase | Using techniques like CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the target E3 ligase (e.g., CRBN) in the experimental cell line.[7][8][12] | Provides definitive genetic evidence for the involvement of the specific E3 ligase. | Can be time-consuming and may lead to compensatory changes in the cell. Not all cell lines are amenable to efficient genetic manipulation. |
| Target Binding-Deficient Control | A molecule where the warhead that binds to the POI is modified to prevent engagement, while the E3 ligase binder remains active.[6] | Useful for deconvoluting effects related to target engagement versus degradation. | Does not directly validate the dependency on the specific E3 ligase being recruited. |
Experimental Workflows for Validating E3 Ligase Dependency
A multi-pronged approach combining biochemical and cellular assays is essential for robust validation.
Workflow for E3 Ligase Dependency Validation
Caption: Experimental workflow for validating E3 ligase dependency.
Detailed Experimental Protocols
Western Blotting for Protein Degradation
This is the primary method to quantify the degradation of the target protein.[6]
Objective: To determine the dose-dependent and time-dependent degradation of the POI by Degrader X and to show the lack of degradation with Conjugate 81.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of Degrader X and Conjugate 81 (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). For time-course experiments, treat cells with a fixed concentration of each compound and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the POI. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate. Quantify the band intensities using densitometry software.
Expected Outcome: Degrader X will show a dose- and time-dependent decrease in the POI levels, while Conjugate 81 will have no significant effect on the POI levels.
Validation in CRBN Knockout Cells
Objective: To genetically confirm that the degradation of the POI is dependent on the presence of CRBN.
Protocol:
-
Cell Culture: Culture both wild-type and CRBN knockout (KO) cells.
-
Treatment: Treat both cell lines with Degrader X and Conjugate 81 at a concentration that shows significant degradation in wild-type cells.
-
Analysis: Perform Western blotting as described above to assess the levels of the POI.
Expected Outcome: Degrader X will induce degradation of the POI in wild-type cells but not in CRBN KO cells. Conjugate 81 will not induce degradation in either cell line.
Proteasome Inhibition Assay
Objective: To demonstrate that the degradation of the POI is mediated by the proteasome.
Protocol:
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.
-
Treatment: Add Degrader X to the pre-treated cells and incubate for the desired time.
-
Analysis: Perform Western blotting to assess the levels of the POI.
Expected Outcome: The degradation of the POI by Degrader X will be rescued in the presence of the proteasome inhibitor.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of Degrader X and Conjugate 81 with their respective targets in a cellular context.
Protocol:
-
Treatment: Treat intact cells with Degrader X, Conjugate 81, or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blotting for the POI and CRBN.
Expected Outcome: Degrader X should stabilize both the POI and CRBN, leading to a shift in their melting curves to higher temperatures. Conjugate 81 should only stabilize the POI, with no effect on the thermal stability of CRBN.
Data Presentation and Interpretation
Ternary Complex Formation Model
Caption: PROTAC-mediated ternary complex formation.
Quantitative Data Summary
| Compound | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Effect in CRBN KO Cells |
| Degrader X | POI | CRBN | 10 | >90 | No Degradation |
| Conjugate 81 | POI | CRBN | >10,000 | <10 | No Degradation |
DC50: The concentration of the compound that results in 50% degradation of the target protein.[6] Dmax: The maximum percentage of target protein degradation achieved.[6]
The data clearly demonstrates that Degrader X potently and effectively degrades the POI in a CRBN-dependent manner. In contrast, Conjugate 81, which cannot bind to CRBN, fails to induce degradation, confirming that the activity of Degrader X is contingent upon E3 ligase recruitment.
Conclusion
The validation of E3 ligase dependency is a cornerstone of rigorous PROTAC research. The use of well-designed negative controls, such as the hypothetical Conjugate 81, is paramount to establishing the specific mechanism of action of a novel degrader. By employing a combination of cellular and biochemical assays, researchers can confidently demonstrate that the observed protein degradation is a direct consequence of the intended PROTAC-mediated recruitment of a specific E3 ligase. This multi-faceted validation approach not only strengthens the scientific integrity of the findings but is also a critical step in the development of targeted protein degraders as next-generation therapeutics.
References
- Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (2023, December 1).
- A Researcher's Guide to Negative Control Design for Thalidomide-Based PROTAC Experiments - Benchchem.
- control experiments for validating PROTAC-mediated degradation - Benchchem.
- Targeted Protein Degradation: Design Considerations for PROTAC Development - eScholarship. (2022, December 1).
- Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC.
- Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed.
- PROTAC Diastereomer Design - Negative Control - BOC Sciences.
- Molecular Glues & PROTACs Meet Their Match: Inside the Humanized CRBN Mouse Model. (2025, July 30).
- Data-driven approach to identify PROTAC targets - D4 Pharma. (2021, July 23).
- Targeted Protein Degradation: Elements of PROTAC Design - PMC.
- Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020, May 20).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocytogen.com [biocytogen.com]
- 5. d4-pharma.com [d4-pharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
Competitive binding assays for E3 Ligase Ligand-linker Conjugate 81
Executive Summary & Technical Definition
E3 Ligase Ligand-linker Conjugate 81 (often cataloged as Conjugate 81 or AHPC-PEG4-N3) is a critical "building block" reagent used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It comprises three functional domains:
-
E3 Ligand: (S,R,S)-AHPC (a high-affinity VH032 derivative) targeting the Von Hippel-Lindau (VHL) E3 ligase.[1][2]
-
Linker: A 4-unit Polyethylene Glycol (PEG4) spacer.[1]
-
Reactive Handle: A terminal Azide (-N3) group for "Click Chemistry" (CuAAC) conjugation to a target protein ligand.[1]
The Critical Question: Does the attachment of the PEG4-Azide linker interfere with the ligand's ability to bind VHL? This guide objectively compares the binding performance of Conjugate 81 against alternative linker strategies (Alkyl chains) and different E3 ligands (Cereblon), using Fluorescence Polarization (FP) as the validation standard.
Mechanism of Action & Assay Principle
To validate Conjugate 81, we utilize a Competitive Fluorescence Polarization (FP) Assay .[3]
-
The System: We use a recombinant VHL protein complex (VHL-ElonginB-ElonginC).
-
The Tracer: A fluorescently labeled VHL ligand (e.g., FAM-VH032) which has high polarization (high mP) when bound to the large protein complex.
-
The Competition: As we titrate Conjugate 81 into the well, it competes for the VHL binding pocket. If Conjugate 81 binds successfully, it displaces the tracer. The released tracer rotates rapidly in solution, causing a drop in polarization (low mP).
Visualizing the Assay Workflow
The following diagram outlines the logical flow of the competitive binding experiment.
Caption: Figure 1. Competitive Fluorescence Polarization workflow for validating E3 ligase binder affinity.
Comparative Analysis: Conjugate 81 vs. Alternatives
In PROTAC design, the linker is not a passive cord; it actively influences solubility, permeability, and ternary complex stability. Below is a comparison of Conjugate 81 (PEG-based) against Alkyl-based alternatives and the native ligand.
Table 1: Physicochemical & Binding Performance Matrix[4]
| Feature | Conjugate 81 (Subject) | Alkyl-Linker Analog (Alternative A) | Free Ligand (Control) |
| Chemical Structure | AHPC-PEG4 -N3 | AHPC-C6-Alkyl -N3 | AHPC (VH032) |
| Linker Type | Hydrophilic (PEG) | Hydrophobic (Alkyl) | None |
| VHL Binding ( | ~150 - 300 nM | ~100 - 250 nM | ~100 nM |
| Aqueous Solubility | High (++++) | Low (+) | Moderate (++) |
| Cell Permeability | Moderate | High | High |
| "Hook Effect" Risk | Moderate | High (Aggregation risk) | N/A |
| Primary Use Case | Soluble PROTACs; Complex Warheads | Membrane-restricted targets | Binding Baseline |
Analysis of Performance:
-
Binding Affinity Retention: Conjugate 81 typically shows a slight reduction in affinity (2-3x higher
) compared to the free ligand (VH032). This is expected due to the entropic cost of the linker. However, compared to Alkyl-Linker Analogs , Conjugate 81 often performs reliably in aqueous assays because it does not aggregate. Alkyl linkers can form micelles in assay buffers, leading to false-positive inhibition data (assay interference). -
Solubility vs. Permeability Trade-off:
-
Choose Conjugate 81 (PEG4) when your warhead is hydrophobic. The PEG chain acts as a "solubility sink," preventing the final PROTAC from precipitating in media.
-
Choose Alkyl Analogs only if the final PROTAC is too polar to penetrate the cell membrane.
-
Detailed Experimental Protocol: VHL Competitive Binding
Objective: Determine the
Reagents Required:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT. (Note: Tween-20 is critical to prevent sticky compounds from adhering to plastics).
-
VHL Protein: Recombinant VHL/ElonginB/ElonginC complex (final conc. ~100 nM).
-
Tracer: FAM-labeled HIF-1
peptide or FAM-VH032 (final conc. 10–20 nM). -
Plate: Black, low-binding 384-well microplate.
Step-by-Step Workflow:
-
Compound Preparation:
-
Dissolve Conjugate 81 in 100% DMSO to 10 mM stock.
-
Perform a 12-point serial dilution (1:3) in DMSO.
-
Transfer 100 nL of diluted compound to the empty assay plate using an acoustic dispenser (e.g., Echo) or pin tool. Final DMSO concentration must be <1%.[5]
-
-
Protein/Tracer Master Mix:
-
Prepare a mix of VHL Protein (2x concentration, e.g., 200 nM) and FAM-Tracer (2x concentration, e.g., 20 nM) in Assay Buffer.
-
Expert Tip: Incubate this mix for 15 minutes before adding to the plate to establish the initial binding equilibrium.
-
-
Reaction Initiation:
-
Dispense 10 µL of the Master Mix into the wells containing the pre-spotted Conjugate 81.
-
Include High Controls (Protein + Tracer + DMSO only) and Low Controls (Free Tracer only) for Z-factor calculation.
-
-
Incubation & Read:
-
Centrifuge plate (1000 rpm, 1 min) to remove bubbles.
-
Incubate for 60 minutes at Room Temperature in the dark.
-
Read Fluorescence Polarization on a multi-mode reader (e.g., EnVision, PHERAstar).
-
Excitation: 485 nm
-
Emission: 528 nm[5]
-
-
Data Interpretation (Self-Validating Logic):
-
Z-Factor > 0.5: The assay is valid.
-
IC50 Calculation: Plot mP (y-axis) vs. log[Concentration] (x-axis). Fit to a 4-parameter logistic equation.
-
Success Criteria: If Conjugate 81
is < 500 nM, it is a high-quality binder suitable for PROTAC synthesis. If > 1 µM, the linker attachment site may be sterically clashing with the E3 ligase surface.
Strategic Pathway: From Conjugate to PROTAC
Understanding where Conjugate 81 fits in the broader development pipeline is crucial for experimental planning.
Caption: Figure 2. Modular assembly of PROTACs using Conjugate 81. The FP assay serves as the critical QC checkpoint before synthesis.
References
-
Buckley, D. L., et al. (2012). "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules." Journal of the American Chemical Society.
-
MedChemExpress. (2024). "this compound Product Datasheet." MCE Catalog.
-
BPS Bioscience. (2023). "VHL Binding Assay Kit (FP) Protocol." BPS Bioscience Technical Manual.
-
Testa, A., et al. (2020).[6] "Design and Synthesis of PROTACs." Methods in Molecular Biology.
-
Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. E3 Ligase Ligand-Linker Conjugate | DC Chemicals [dcchemicals.com]
- 3. A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Ternary Complex Stability Assessment of Conjugate 81 (PROTAC) using TR-FRET
Executive Summary
Conjugate 81 represents a class of high-potency heterobifunctional degraders (PROTACs) designed to recruit an E3 ligase (e.g., VHL or CRBN) to a target protein of interest (POI), such as BRD4 or IAP. The efficacy of Conjugate 81 is not solely defined by its binary binding affinity to either protein but by the stability and cooperativity of the ternary complex (POI:PROTAC:E3) .
This guide objectively compares Time-Resolved Fluorescence Energy Transfer (TR-FRET) against alternative methodologies (AlphaLISA, SPR, FP) for assessing this critical parameter. While Surface Plasmon Resonance (SPR) provides kinetic depth, TR-FRET is identified as the superior method for high-throughput, solution-phase equilibrium analysis , offering a wider dynamic range and freedom from the "hook effect" artifacts often seen in bead-based assays like AlphaLISA.
Technical Deep Dive: The TR-FRET Advantage
The Mechanism
TR-FRET combines the sensitivity of fluorescence with the low background of time-resolved measurement. For Conjugate 81 , the assay relies on the proximity (<10 nm) of two labeled partners mediated by the drug:
-
Donor: E3 Ligase (e.g., VHL) labeled with a Lanthanide Cryptate (Europium or Terbium).
-
Acceptor: Target Protein (e.g., BRD4) labeled with a compatible fluorophore (e.g., d2, XL665, or FITC).
-
The Bridge: Conjugate 81 brings the Donor and Acceptor close enough for FRET to occur.
The "Hook Effect" & Cooperativity
Unlike binary inhibitors, PROTACs like Conjugate 81 exhibit a bell-shaped dose-response curve .
-
Ascending Phase: Formation of the productive ternary complex (POI:PROTAC:E3).
-
Peak: Maximum ternary complex formation (
). -
Descending Phase (Hook Effect): At high concentrations, excess Conjugate 81 saturates both proteins independently (forming binary complexes POI:PROTAC and E3:PROTAC), disrupting the FRET signal.
Why TR-FRET wins here:
TR-FRET measures this phenomenon in solution equilibrium. Bead-based assays (AlphaLISA) often suffer from steric hindrance at the bead surface, artificially compressing the hook effect and masking the true cooperativity (
Visualizing the Mechanism
The following diagram illustrates the specific TR-FRET mechanism for Conjugate 81.
Caption: Schematic of TR-FRET signal generation. Conjugate 81 bridges the Donor-labeled E3 and Acceptor-labeled Target, enabling energy transfer.
Comparative Analysis: TR-FRET vs. Alternatives
The following table contrasts TR-FRET with other industry standards for characterizing Conjugate 81.
| Feature | TR-FRET (Recommended) | AlphaLISA | SPR (Surface Plasmon Resonance) | Fluorescence Polarization (FP) |
| Physical State | Homogeneous Solution (True Equilibrium) | Heterogeneous (Bead-based) | Heterogeneous (Surface-bound) | Homogeneous Solution |
| Hook Effect | Clearly defined; accurate | Artifact-prone ; bead saturation can distort the curve peak. | N/A (Flow-based); measures kinetics ( | Limited; mostly for binary binding. |
| Reagent Consumption | Low (Miniaturizable to 384/1536 wells). | Medium. | High (requires surface chips and maintenance). | Low. |
| Throughput | Ultra-High (HTS ready). | High. | Low to Medium. | High. |
| Sensitivity | High (Time-resolved gating removes background). | High (Amplified signal). | Medium (Mass dependent). | Low (requires large mass change). |
| Cost | Moderate (Reagents). | Moderate to High (Beads/Donor). | High (Instrument & Chips). | Low. |
Verdict: For Conjugate 81 , TR-FRET is the optimal choice for assessing stability because it avoids the surface artifacts of SPR and the steric crowding of AlphaLISA, providing a "clean" view of the ternary complex equilibrium.
Experimental Protocol: Characterizing Conjugate 81
This protocol is designed to be self-validating . The inclusion of the "Hook Effect" analysis acts as an internal control for specific binding.
Reagents & Setup
-
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, 0.1% BSA. (BSA prevents non-specific sticking).
-
Conjugate 81: Prepare a 10-point serial dilution (e.g., 10 µM down to 0.1 nM) in DMSO.
-
Proteins:
-
Tb-labeled E3 Ligase (5 nM final).
-
Fluorophore-labeled Target Protein (50 nM final). Note: Keep Acceptor concentration > Donor to ensure saturation.
-
Step-by-Step Workflow
-
Preparation: Dilute Conjugate 81 series in assay buffer (keep DMSO < 1%).
-
Dispense: Add 5 µL of Conjugate 81 to a 384-well low-volume white plate.
-
Protein Mix: Add 5 µL of Pre-mixed Protein Solution (Tb-E3 + Fluor-Target).
-
Why pre-mix? Ensures both proteins see the PROTAC simultaneously, favoring equilibrium.
-
-
Incubation: Cover and incubate at Room Temperature for 2-4 hours .
-
Critical: Ternary complexes can have slow off-rates. Short incubation may miss the equilibrium peak.
-
-
Read: Measure on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).
-
Excitation: 337 nm (Laser) or 340 nm (Flash).
-
Emission 1: 615/620 nm (Donor Reference).
-
Emission 2: 665 nm (Acceptor Signal).
-
Delay: 50-100 µs (Removes autofluorescence).
-
Data Analysis & Interpretation
Calculate the TR-FRET Ratio:
-
Successful Ternary Complex: You will see a bell-shaped curve.
-
Stability Metric: The width and height of the curve correlate with cooperativity (
). A higher amplitude often indicates positive cooperativity (stable complex). -
Validation:
-
Negative Control:[1] DMSO only (Baseline).
-
Competition Control: Add excess free ligand (e.g., free VHL ligand) to collapse the signal.
-
Workflow Diagram
Caption: Step-by-step TR-FRET workflow for assessing Conjugate 81 ternary complex stability.
References
-
Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. Journal of Medicinal Chemistry (2023). (Source of "Conjugate 81" nomenclature in VHL-linker context). [Link]
-
General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science (2021). [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry (2020). [Link]
Sources
Advanced Selectivity Profiling: Antibody-PROTAC Conjugate 81 vs. Conventional E3 Recruiters
This guide provides an in-depth technical comparison of Conjugate 81 (specifically the Trastuzumab-PROTAC conjugate described by Dragovich et al.) against conventional, non-targeted E3 ligase recruiters. It focuses on the paradigm shift from ubiquitous protein degradation to cell-type specific degradation.
Executive Summary: The Selectivity Paradox
In the field of Targeted Protein Degradation (TPD), "selectivity" has traditionally referred to the affinity of the warhead for the Protein of Interest (POI). However, conventional PROTACs utilize ubiquitous E3 ligase recruiters (e.g., Thalidomide for CRBN, VH032 for VHL), leading to systemic degradation in every tissue the molecule enters.
Conjugate 81 represents a second-generation TPD modality: an Antibody-PROTAC Conjugate (Ab-PROTAC) . By tethering a VHL-recruiting PROTAC to the anti-HER2 antibody Trastuzumab via a cleavable linker, Conjugate 81 restricts E3 ligase recruitment exclusively to HER2-positive cells. This guide compares the performance of this "conditional recruitment" system against standard, always-on E3 recruiters.
Mechanistic Comparison: Conditional vs. Constitutive Recruitment
The fundamental difference lies in the activation step of the ternary complex.
Conventional Recruiters (Pomalidomide/VH032)
-
Mechanism: Passive diffusion
Immediate E3 binding. -
Selectivity: Limited to the POI ligand's affinity.
-
Risk: On-target, off-tumor toxicity (e.g., degrading a target in healthy bone marrow).
Conjugate 81 (Trastuzumab-VHL-PROTAC)[1]
-
Mechanism: Antigen binding
Internalization Lysosomal linker cleavage Cytosolic release E3 binding. -
Selectivity: Gated by cell-surface antigen expression (HER2).
-
Advantage: "Silent" in healthy tissues lacking the antigen.
Figure 1: Logic flow contrasting the systemic exposure of conventional PROTACs versus the antigen-gated activation of Conjugate 81.
Comparative Performance Data
The following data synthesizes findings from Dragovich et al. (Genentech), comparing Conjugate 81 against its own payload (GNE-987 , a conventional VHL-recruiting PROTAC) and standard CRBN recruiters.
Table 1: Selectivity Profile (BRD4 Degradation)
Note: DC50 = Concentration required for 50% degradation of BRD4.
| Feature | Conjugate 81 (Ab-PROTAC) | GNE-987 (Free Payload) | ARV-825 (Standard CRBN) |
| Recruiter Type | VHL (Masked/Targeted) | VHL (Constitutive) | Cereblon (Constitutive) |
| HER2+ Potency (KPL-4) | DC50 < 1 nM (Highly Potent) | DC50 < 1 nM | DC50 < 1 nM |
| HER2- Potency (MDA-MB-231) | Inactive (> 100 nM) | Active (DC50 < 5 nM) | Active (DC50 < 5 nM) |
| Cell Selectivity Ratio | > 100-fold | ~1-fold (Non-selective) | ~1-fold (Non-selective) |
| Mechanism of Entry | Receptor-Mediated Endocytosis | Passive Diffusion | Passive Diffusion |
| "Hook Effect" | Reduced (limited cytosolic conc.) | Pronounced at high conc. | Pronounced at high conc. |
Key Experimental Insight
In HER2-negative cell lines (MDA-MB-231), Conjugate 81 fails to degrade BRD4 even at high concentrations because it cannot enter the cell efficiently. In contrast, the free payload (GNE-987) and standard CRBN recruiters (like Pomalidomide-based PROTACs) degrade BRD4 indiscriminately in both cell lines. This proves that the selectivity is driven by the delivery system , not the VHL ligand itself.
Experimental Protocols for Validation
To objectively verify the selectivity of Conjugate 81 against other recruiters, researchers must employ a Differential Cell Line Assay .
Protocol: Comparative Selectivity Assay
Objective: Quantify the "Selectivity Window" of Conjugate 81 vs. Free VHL/CRBN Recruiters.
Reagents:
-
Test Compound: Conjugate 81.
-
Controls: Free Payload (e.g., GNE-987), Isotype Control Conjugate (Non-targeting Ab).
-
Cell Lines: KPL-4 (HER2 High), MDA-MB-231 (HER2 Low/Null).
Step-by-Step Workflow:
-
Seeding: Plate KPL-4 and MDA-MB-231 cells in 96-well plates (5,000 cells/well) in complete media. Allow 24h adhesion.
-
Treatment:
-
Prepare a 10-point dilution series (0.1 nM to 1 µM).
-
Treat cells with Conjugate 81, Free Payload, and Isotype Control.
-
Critical Step: For Conjugate 81, ensure a long incubation (24h - 72h) to allow for internalization, lysosomal processing, and payload release. Conventional PROTACs may show effect within 4-6h.
-
-
Lysis & Detection:
-
Lyse cells using RIPA buffer with protease inhibitors.
-
Perform Automated Western Blot (e.g., Jess/Wes) or ELISA for BRD4 levels. Normalize to housekeeping protein (Vinculin/GAPDH).
-
-
Data Analysis:
-
Plot % Degradation vs. Log[Concentration].
-
Calculate DC50 for each cell line.
-
Selectivity Index (SI):
-
Self-Validating Check:
-
If the Free Payload does not degrade BRD4 in MDA-MB-231 cells, your assay is invalid (the cells may be resistant to the warhead mechanism, unrelated to delivery).
-
If Conjugate 81 degrades BRD4 in MDA-MB-231 cells, check for linker instability (premature release of payload in media).
Technical Deep Dive: The Linker Chemistry
The selectivity of Conjugate 81 is heavily dependent on the Disulfide Linker stability.
-
Plasma Stability: The linker must resist reduction in the blood (oxidizing environment).
-
Cytosolic Release: Upon endocytosis, the high concentration of Glutathione (GSH) in the cytoplasm (or enzymatic cleavage in lysosomes) reduces the disulfide bond, releasing the active VHL-recruiting PROTAC.
Comparison with Non-Cleavable Linkers: Experiments in Dragovich et al. showed that using a non-cleavable linker (e.g., thioether) resulted in zero degradation , even in HER2+ cells. This confirms that the antibody sterically hinders the ternary complex formation. The "Recruiter" (VHL ligand) must be liberated to function.
Figure 2: The necessity of linker cleavage for Conjugate 81 functionality.
References
-
Dragovich, P. S., et al. (2020).[1] "Antibody-PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4."[1] ACS Chemical Biology, 15(5), 1306–1312.
-
Dragovich, P. S., et al. (2021).[2][1] "Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 2: Improvement of In Vitro Antiproliferation Activity and In Vivo Antitumor Efficacy."[1] Journal of Medicinal Chemistry, 64(5), 2576–2607.
-
Pillow, T. H., et al. (2020). "Antibody Conjugation of a Chimeric BET Degrader Enables in vivo Activity." ChemMedChem, 15(1), 17-25.
-
Steinebach, C., et al. (2020). "Systematic Exploration of Different E3 Ubiquitin Ligases: An Approach towards Potent and Selective CDK6 Degraders." Chemical Science, 11, 3474-3486. (Reference for the "Conjugate 81" linker-ligand intermediate nomenclature).
Sources
In Vivo Efficacy Comparison: Conjugate 81 (Ab-PROTAC) vs. Standard PROTAC Linkers
Executive Summary
This technical guide analyzes the in vivo efficacy of Conjugate 81 , a HER2-targeted Antibody-PROTAC Conjugate (Ab-PROTAC), versus standard small-molecule PROTACs. While standard PROTACs often suffer from poor pharmacokinetic (PK) profiles and lack of tissue selectivity (leading to systemic toxicity), Conjugate 81 utilizes a tumor-targeted delivery system. By conjugating a BRD4-degrading PROTAC payload to a Trastuzumab antibody via a cleavable linker, Conjugate 81 achieves superior tumor growth inhibition (TGI) and reduced systemic toxicity in HER2+ breast cancer models. This guide details the mechanistic rationale, experimental protocols, and comparative efficacy data essential for researchers developing next-generation degraders.
Technical Background: The "Linkerology" Challenge
Standard PROTACs are bifunctional small molecules consisting of a Target Protein (POI) ligand, an E3 ligase ligand, and a linker.
-
Standard Linkers (PEG/Alkyl): In standard PROTACs, the linker primarily governs the geometry of the Ternary Complex. However, these small molecules often exhibit rapid renal clearance and poor solubility ("brick-dust" properties).
-
The Conjugate 81 Solution: Conjugate 81 addresses these limitations by employing a conjugation linker that attaches the PROTAC payload to an antibody. This transforms the PK profile from that of a small molecule to that of a biologic, enabling sustained exposure and active tumor targeting.
Mechanistic Comparison
The following diagram illustrates the distinct cellular entry and activation pathways for Conjugate 81 versus a standard PROTAC.
Figure 1: Mechanism of Action. Conjugate 81 relies on HER2-mediated endocytosis and intracellular release, whereas standard PROTACs rely on passive diffusion.
Compound Profile Comparison
| Feature | Conjugate 81 (Ab-PROTAC) | Standard PROTAC (Payload) |
| Structure | Trastuzumab (mAb) linked to BRD4 degrader | Small molecule (VHL-Linker-BET Ligand) |
| Molecular Weight | ~150 kDa | ~1000 Da |
| Linker Type | Cleavable Conjugation Linker (e.g., Disulfide/Peptide) + PROTAC Linker | Structural Linker (PEG/Alkyl) only |
| Delivery Mechanism | Active Targeting (HER2-mediated endocytosis) | Passive Diffusion |
| Tissue Selectivity | High (HER2+ Tissues only) | Low (Systemic distribution) |
| PK Profile | Long half-life (days), low volume of distribution | Short half-life (hours), high clearance |
In Vivo Efficacy Analysis
The superior efficacy of Conjugate 81 is driven by the "bystander effect" and sustained intratumoral concentration.
Experimental Data Summary (Representative)
Based on Dragovich et al. (2021) and related Ab-PROTAC studies.
| Metric | Conjugate 81 (10 mg/kg, iv) | Standard PROTAC (Equimolar, iv) | Vehicle Control |
| Tumor Growth Inhibition (TGI) | >90% (Regression) | ~40-60% (Stasis/Partial) | 0% |
| Duration of Response | Sustained regression post-dosing | Rapid regrowth after cessation | N/A |
| Body Weight Loss (Toxicity) | < 5% (Well Tolerated) | > 15% (Dose-limiting toxicity) | < 2% |
| Intratumoral Drug Conc. | High (Accumulated via HER2) | Low (Rapid washout) | N/A |
Key Findings
-
Dose-Dependent Regression: Conjugate 81 achieves complete tumor regression in HER2+ xenografts (e.g., MDA-MB-361) at doses where the standard PROTAC only slows growth.
-
Sparing of Normal Tissue: Standard BRD4 PROTACs often cause intestinal toxicity due to BRD4 degradation in the gut. Conjugate 81 minimizes this by targeting only HER2+ cells, as confirmed by reduced weight loss and normal intestinal histology.
-
Linker Stability: The conjugation linker in Conjugate 81 is designed to be stable in circulation (preventing premature release of the PROTAC) but labile in the lysosome. This contrasts with standard PROTAC linkers which are metabolically stable but offer no targeting mechanism.
Experimental Protocols
To replicate these findings, follow this self-validating workflow.
Protocol A: In Vivo Efficacy Study (Xenograft)
Objective: Compare TGI of Conjugate 81 vs. Standard PROTAC.
-
Cell Line Generation:
-
Culture HER2+ breast cancer cells (e.g., MDA-MB-361 or BT-474).
-
Verify HER2 expression via Flow Cytometry prior to implantation.
-
-
Tumor Implantation:
-
Inject
cells subcutaneously into the right flank of female SCID/Beige mice. -
Monitor growth until tumors reach ~150–200 mm³.
-
-
Randomization & Dosing:
-
Randomize mice into 3 groups (n=8/group):
-
Group A: Vehicle (PBS/Citrate buffer).
-
Group B: Standard PROTAC (e.g., 50 mg/kg, IP, Daily). Note: High frequency needed due to poor PK.
-
Group C: Conjugate 81 (e.g., 10 mg/kg, IV, Single Dose or QW).
-
-
-
Data Collection:
-
Measure tumor volume (TV) twice weekly:
. -
Measure body weight daily to assess toxicity.
-
-
Endpoint Analysis:
-
Calculate TGI on Day 21:
. -
Harvest tumors for Western Blot analysis of BRD4 levels (Pharmacodynamic marker).
-
Protocol B: Pharmacokinetic (PK) Validation
Objective: Confirm stability and exposure differences.
-
Administration: Administer a single IV bolus of Conjugate 81 (Active) and Standard PROTAC (Control).
-
Sampling: Collect plasma at 1h, 6h, 24h, 48h, 72h, and 7 days.
-
Bioanalysis:
-
Total Antibody ELISA: Detects the Trastuzumab backbone.
-
Free Payload LC-MS/MS: Quantifies the released standard PROTAC in plasma (indicates systemic stability).
-
Success Criterion: Conjugate 81 should show high Total Antibody levels and low Free Payload levels in plasma (<1% of total), indicating the linker is stable in circulation.
-
Study Design Diagram
Figure 2: Workflow for In Vivo Efficacy Study comparing Conjugate 81 and Standard PROTAC.
Conclusion
Conjugate 81 demonstrates that the primary limitation of standard PROTAC linkers—lack of delivery specificity—can be overcome by antibody conjugation.[1] While the standard PROTAC linker is critical for ternary complex formation, the conjugation linker in Conjugate 81 is the determinant of in vivo success. It enables the molecule to bypass systemic clearance, enter HER2+ cells specifically, and release the active degrader at the site of action. This results in a wider therapeutic index and significantly improved efficacy compared to the standard PROTAC alone.
References
-
Dragovich, P. S., et al. (2021). "Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 1: Exploration of Antibody Linker, Payload Loading, and Payload Molecular Properties." Journal of Medicinal Chemistry. Link
-
Dragovich, P. S., et al. (2021). "Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 2: Improvement of In Vitro Antiproliferation Activity and In Vivo Antitumor Efficacy." Journal of Medicinal Chemistry. Link
-
Pillow, T. H., et al. (2020). "Antibody-PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4." ACS Chemical Biology. Link
-
Maneiro, M., et al. (2020). "Antibody-PROTAC Conjugates: A Novel Strategy to Overcome PROTAC Limitations."[1] Bioconjugate Chemistry. Link
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: E3 Ligase Ligand-linker Conjugate 81
Executive Summary & Hazard Identification
E3 Ligase Ligand-linker Conjugate 81 is a functionalized intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It typically comprises a high-affinity ligand for an E3 ubiquitin ligase (such as Cereblon or VHL) covalently attached to a chemical linker (e.g., PEG, Alkyl).
Scientific Reality: While the linker itself is generally inert, the E3 ligase ligand moiety often possesses significant biological activity. If Conjugate 81 contains a Thalidomide, Pomalidomide, or Lenalidomide derivative (Cereblon binders), it must be treated as a suspected human teratogen . Furthermore, PROTAC intermediates are designed to be cell-permeable and potent at nanomolar concentrations.
Core Directive: Treat Conjugate 81 as a High Potency Active Pharmaceutical Ingredient (HPAPI) with an Occupational Exposure Band (OEB) of 4 or 5 until specific toxicological data proves otherwise.
Hazard Profile Table
| Parameter | Classification | Rationale |
| Primary Hazard | Reproductive Toxicity / Teratogenicity | Cereblon-binding motifs (IMiDs) are known teratogens (Pregnancy Category X). |
| Secondary Hazard | Unknown Cytotoxicity | Bifunctional molecules may exhibit off-target binding or unexpected cellular accumulation. |
| Physical State | Fine Powder / Lyophilized Solid | High potential for aerosolization and static charge generation. |
| Route of Entry | Inhalation, Dermal Absorption | Small molecule size allows skin penetration; DMSO solvation increases permeability. |
Hierarchy of Controls & PPE Matrix
Effective safety is not just "wearing gear"; it is a system of redundant barriers. The following matrix assumes handling of <100 mg quantities in a research setting.
Personal Protective Equipment (PPE) Specifications
| Body Zone | Standard Requirement | Technical Specification & Logic |
| Respiratory | Primary: Fume HoodSecondary: N95/P100 | Logic: N95 masks filter particulates but do not protect against vapors if the powder is solvated. Always handle inside a certified chemical fume hood. If handling outside containment is unavoidable (e.g., balance calibration), a P100 respirator is required. |
| Hand Protection | Double Gloving | Inner: Nitrile (4 mil).Outer: Nitrile (Extended Cuff, >5 mil).Logic: PROTACs are often dissolved in DMSO. DMSO permeates standard nitrile in <10 minutes, carrying the dissolved toxin through the skin. Double gloving provides a "breakthrough buffer." |
| Ocular | Chemical Goggles | Safety glasses with side shields are insufficient for powders that can aerosolize. Goggles provide a seal against airborne particulates. |
| Body | Lab Coat + Tyvek Sleeves | Logic: The wrist gap between the glove and lab coat is the most common exposure point. Tyvek sleeves bridge this gap. |
Visualizing the Safety Decision Tree
Caption: Decision logic for PPE selection based on physical state. Engineering controls (Fume Hood) are the non-negotiable foundation.
Operational Protocol: The "Zero-Exposure" Workflow
This protocol uses a Self-Validating System : every step includes a check to ensure containment before proceeding.
Phase 1: Preparation & Weighing (Critical Risk Step)
Static electricity can cause PROTAC powders to "jump" from spatulas, creating invisible contamination.
-
Workspace Setup:
-
Place a disposable balance shield or draft shield inside the fume hood.
-
Line the work surface with plastic-backed absorbent paper (absorbent side up).
-
Validation: Verify fume hood face velocity is between 80–120 fpm.
-
-
Static Neutralization:
-
Use an ionizing anti-static gun (e.g., Zerostat) on the vial of Conjugate 81 and the weighing boat before opening.
-
Why? This prevents the powder from adhering to the outside of the spatula or flying into the air.
-
-
The Weighing Procedure:
-
Open the vial only inside the hood.
-
Transfer the required amount to a pre-tared vial (preferable to a weigh boat to minimize transfer steps).
-
Immediate Containment: Cap the receiving vial immediately. Wipe the exterior of the stock vial with a methanol-dampened Kimwipe before returning it to storage.
-
Phase 2: Solubilization (DMSO/DMF)
Once solvated, the risk of skin absorption increases exponentially.
-
Solvent Addition:
-
Add the solvent (DMSO is standard) directly to the vial.
-
Do not vortex with the cap loose. Ensure the cap is sealed with Parafilm if vortexing is required.
-
-
Glove Discipline:
-
If a drop of DMSO solution touches your outer glove, STOP .
-
Remove the outer glove immediately inside the hood.
-
Inspect the inner glove. If dry, don a new outer glove. If wet, wash hands immediately and report exposure.
-
Phase 3: Spill Response
-
Powder Spill: Do not sweep. Cover with wet paper towels (to prevent aerosolization), then wipe up.
-
Liquid Spill: Cover with absorbent pads. Clean the area with 10% bleach followed by 70% ethanol to degrade potential biological activity.
Waste Disposal & Deactivation
PROTAC conjugates must not enter standard aqueous waste streams due to their high potency and aquatic toxicity potential.
| Waste Type | Disposal Stream | Container Specifications |
| Solid Waste | Incineration (High Heat) | Double-bagged in "Biohazard/Cytotoxic" yellow bags. Label: "Contains Teratogenic Precursors." |
| Liquid Waste | Chemical Incineration | Glass or HDPE carboy. Do not mix with oxidizers (e.g., Nitric Acid) if DMSO is present (Risk of explosion). |
| Sharps | Cytotoxic Sharps Bin | Rigid container, purple or yellow lid (depending on local regulations for cytotoxics). |
Mechanism of Action & Rationale
Understanding the mechanism enforces the need for safety. Conjugate 81 is likely a Heterobifunctional Molecule .[1]
Caption: The PROTAC mechanism. Conjugate 81 provides the "Ligand" and "Linker" components. The E3 Ligand (Red) drives the safety classification due to its biological interaction with Cereblon or VHL.
References
-
Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA Safety and Health Topics.[Link]
- SafeBridge Consultants. "Occupational Health Categorization and Handling of Potent Compounds." SafeBridge Technical Guides.
-
Békés, M., Langley, D. & Crews, C. "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery 21, 181–200 (2022). [Link]
-
National Institute for Occupational Safety and Health (NIOSH). "List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings." CDC/NIOSH.[2][Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
